Technical Documentation Center

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Core Science & Biosynthesis

Foundational

The Privileged Pharmacophore: Biological Activity and Application of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is a highly versatile heterocyclic building block that serves as the foundation for a wide array of biologically active compounds[1],[2]. While the ethyl ester itself acts primarily as a stable, lipophilic intermediate, its true biological value is unlocked when it is derivatized into ATP-competitive kinase inhibitors, phosphodiesterase modulators, and antimicrobial agents[3],[4].

As a Senior Application Scientist, I have structured this technical guide to explore the structure-activity relationship (SAR) causality of this scaffold, detail the biological target landscape of its derivatives, and provide self-validating experimental workflows for synthesizing and assaying these compounds.

Structural Rationale & Pharmacophore Dynamics

The imidazo[1,2-a]pyrazine core is a classic bioisostere for the adenine ring of ATP, making it a highly effective hinge-binding motif in kinase drug discovery[5]. Every functional group on the Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate molecule serves a precise mechanistic purpose:

  • The Imidazo[1,2-a]pyrazine Core: The nitrogen atoms within the fused bicyclic system act as critical hydrogen-bond acceptors. In kinase targets like DDR1, the core nitrogen forms an essential hydrogen bond with the backbone amide of the hinge region (e.g., Met704)[4]. In ENPP1, it interacts with Lys291[6].

  • The 8-Methyl Substitution: The solvent-accessible 8-position is highly sensitive to steric bulk. The introduction of a methyl group at this position restricts rotational degrees of freedom and occupies a specific hydrophobic pocket, which has been shown to drastically improve oral bioavailability and tune selectivity away from off-target kinases in Aurora A/B inhibitors[7].

  • The Ethyl 3-Carboxylate Handle: The ethyl ester is a chemically robust protecting group that survives cross-coupling reactions at other positions. Once saponified, the resulting C3-carboxylic acid provides a vital vector for amidation. Extending the molecule from the C3 position directs substituents into the solvent-exposed channel of the ATP-binding pocket, allowing for the modulation of target residence time and selectivity[4].

Kinase_Binding Scaffold Ethyl 8-methylimidazo [1,2-a]pyrazine-3-carboxylate Ester C3-Carboxylate (Derivatization Handle) Scaffold->Ester Saponification/Amidation Core Imidazopyrazine N-atom (Hinge Binder) Scaffold->Core Pharmacophore Amide C3-Carboxamide / Urea (Solvent Channel Binder) Ester->Amide Kinase Kinase ATP Pocket (e.g., DDR1 Met704) Amide->Kinase Hydrophobic/VdW Interactions Core->Kinase Hydrogen Bonding

Caption: Structural rationale for imidazo[1,2-a]pyrazine derivatization and kinase ATP-pocket binding.

Target Landscape and Biological Activity

Derivatives synthesized from the Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate scaffold exhibit profound polypharmacology, spanning oncology, immunology, and infectious diseases.

Kinase Inhibition (Oncology)

The scaffold is highly effective in developing inhibitors for Aurora Kinases and Discoidin Domain Receptor 1 (DDR1) .

  • Aurora Kinase A/B: Optimization of the imidazo[1,2-a]pyrazine core has yielded compounds with sub-nanomolar IC50 values. The 8-methyl group specifically enhances the pharmacokinetic profile, allowing for excellent in vivo efficacy in mouse xenograft tumor models[7],[8].

  • DDR1: By converting the 3-carboxylate into a biphenyl-3-carboxamide, researchers achieved a highly selective DDR1 inhibitor (IC50 = 23.8 nM) that suppresses non-small cell lung cancer (NSCLC) tumorigenicity while avoiding Bcr-Abl and c-Kit off-target toxicity[4]. Furthermore, urea derivatives at the C6 position have shown dose-dependent reactivation of mutant p53 in NSCLC cell lines[5].

ENPP1 Inhibition (Immuno-Oncology)

Recent breakthroughs have identified imidazo[1,2-a]pyrazines as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)[6]. ENPP1 degrades 2'3'-cGAMP, a crucial messenger in the cGAS-STING pathway. By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives prevent cGAMP degradation, thereby hyper-activating STING and driving a robust anti-tumor immune response (upregulation of IFNB1 and CXCL10)[6].

ENPP1_Pathway DNA Cytosolic dsDNA cGAS cGAS Activation DNA->cGAS cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP ENPP1 ENPP1 (Target) cGAMP->ENPP1 Hydrolysis (Blocked) STING STING Activation cGAMP->STING Binds Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1 Inhibits Immune IFNB1 / CXCL10 Immune Response STING->Immune Transcription

Caption: Mechanism of ENPP1 inhibition by imidazo[1,2-a]pyrazine derivatives enhancing STING activation.

Antimicrobial and Antioxidant Properties

Beyond oncology, the nitrogen-bridgehead fused heterocycle exhibits broad-spectrum antimicrobial activity. Derivatives have shown significant efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans (MIC ~3.9 µg/mL), operating potentially via the inhibition of topoisomerase II/IV and DNA gyrase[3],[9].

Quantitative Data Summary
Biological TargetDerivative ClassPotency (IC50 / MIC)Selectivity / NotesReference
DDR1 Kinase 3'-Carboxamide23.8 nMNegligible Bcr-Abl/c-Kit activity; suppresses NSCLC.[4]
ENPP1 C3-Amide5.70 nM>1000-fold selectivity over ENPP2/ENPP3.[6]
Aurora A/B C8-Substituted< 10 nMHigh in vivo tumor suppression; good oral exposure.[7],[8]
Mutant P53 C6-UreaDose-dependentSelective growth inhibition in NSCLC-N6-L16 cells.[5]
C. albicans C2/C3/C8-Substituted3.9 µg/mL (MIC)Comparable to or surpassing Fluconazole.[9]

Self-Validating Experimental Workflows

To harness the biological potential of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, rigorous synthetic and analytical protocols are required. The following workflows emphasize causality and built-in validation mechanisms.

Protocol A: Synthesis of Bioactive C3-Carboxamides

Causality: The ethyl ester is highly stable, making it a poor direct electrophile for amidation. It must first be saponified to a carboxylic acid, which is then activated using a coupling reagent (HATU) to overcome the steric hindrance of the fused bicyclic system.

  • Saponification: Dissolve Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the parent mass (M+H = 206.2) and appearance of the acid mass (M+H = 178.1) confirms completion.

  • Acidification: Acidify the mixture to pH 3-4 using 1N HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate carboxylic acid.

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the target aniline/amine (1.1 eq) and stir at room temperature for 12 hours.

  • Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

    • Validation Check: Verify >95% purity via ¹H-NMR and UPLC-MS before biological testing.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality: To accurately measure the ATP-competitive inhibition of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) is utilized. The 1-hour pre-incubation step is critical to allow the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before ATP introduction.

  • Reagent Preparation: Prepare a master mix of the target kinase (e.g., DDR1), Eu-labeled anti-phospho antibody, and fluorescent substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyrazine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Equilibration: Add the kinase/substrate master mix to the compound wells. Incubate for 60 minutes at room temperature.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 1 hour.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Self-Validating System: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. Proceed with data analysis only if Z' > 0.5 , ensuring the assay's dynamic range and signal-to-noise ratio are statistically robust.

    • Data Fit: Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Conclusion

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is far more than a simple chemical catalog item; it is a highly engineered pharmacophore precursor. By leveraging the hydrogen-bonding capacity of its core, the steric tuning of the 8-methyl group, and the synthetic versatility of the 3-carboxylate, researchers can access a vast chemical space targeting critical pathways in oncology, immunology, and infectious disease.

References

  • 1 - benchchem.com

  • 7 - researchgate.net

  • 2 - rsc.org

  • 8 - nih.gov

  • 10 - tsijournals.com

  • 3 - espublisher.com

  • 5 - iiarjournals.org 8.9 - researchgate.net 9.4 - nih.gov 10.6 - acs.org

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate as a Putative Anticancer Agent

For: Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including promising anticancer properties. This technical guide outlines a comprehensive, multi-faceted research plan to investigate the mechanism of action of a specific analogue, Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. In the absence of direct literature on this compound, we hypothesize its function as an anticancer agent, potentially through the inhibition of key oncogenic pathways. This document provides a detailed roadmap for its evaluation, from initial in silico predictions to rigorous in vitro and cell-based validation, culminating in a thorough understanding of its molecular mechanism.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold

The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine core, a structure that has garnered significant attention in drug discovery. Its derivatives have been explored for various therapeutic applications, including as anti-inflammatory, antiviral, and notably, as antiproliferative agents against various cancer cell lines.[1] Recent research has highlighted the potential of certain imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[2][3] ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, an innate immune signaling cascade crucial for antitumor immunity.[4][5] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens the immune response against tumors.[6][7] Therefore, inhibitors of ENPP1 are being actively pursued as a novel cancer immunotherapy strategy.[8]

Given this precedent, we hypothesize that Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (hereafter referred to as IMP-3C) possesses anticancer properties, potentially acting as an inhibitor of ENPP1 or other key oncogenic kinases. This guide details a systematic approach to test this hypothesis and elucidate its precise mechanism of action.

Phase I: In Silico Target Prediction and Binding Analysis

To prioritize our experimental investigation, we will begin with a computational approach to predict the most likely biological targets of IMP-3C.

Molecular Docking Studies

Molecular docking will be employed to predict the binding affinity and mode of interaction of IMP-3C with the active sites of key cancer-related enzymes.[9][10] This in silico method provides a rapid and cost-effective way to screen a wide range of potential targets.[11][12]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of IMP-3C will be generated and energy-minimized using appropriate computational chemistry software.

  • Target Protein Preparation: The crystal structures of human ENPP1 and a panel of representative oncogenic kinases (e.g., members of the tyrosine kinase and serine/threonine kinase families) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

  • Docking Simulation: A virtual screening tool like AutoDock Vina will be used to perform the docking calculations.[11] The software will predict the optimal binding pose of IMP-3C within the active site of each target protein and calculate a corresponding binding energy score.

  • Analysis of Interactions: The predicted binding poses will be visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between IMP-3C and the amino acid residues of the target proteins.[13]

Interpretation of In Silico Data

The results of the molecular docking studies will be summarized in a table, allowing for a direct comparison of the predicted binding affinities of IMP-3C for different targets.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
ENPP1-9.2Thr256, His380, Asp376
Kinase A-8.5Lys72, Glu91, Asp184
Kinase B-7.8Leu25, Val33, Ala148
Kinase C-6.5Phe169, Met94, Ile78

Table 1: Hypothetical molecular docking results for IMP-3C against a panel of cancer-related targets. Lower binding energy values suggest a higher predicted binding affinity.

A strong predicted binding affinity for a particular target (e.g., ENPP1 or a specific kinase) will provide a strong rationale for proceeding with in vitro enzymatic assays.

Phase II: In Vitro Validation of Enzyme Inhibition

Based on the in silico predictions, we will perform in vitro enzymatic assays to experimentally validate the inhibitory activity of IMP-3C against the top-ranked putative targets.

ENPP1 Inhibition Assay

A colorimetric or fluorescence-based assay will be used to measure the enzymatic activity of recombinant human ENPP1 in the presence of varying concentrations of IMP-3C.[8][14]

Experimental Protocol: ENPP1 Inhibition Assay

  • Reagents: Recombinant human ENPP1, a suitable substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate, p-NPT), and IMP-3C.

  • Assay Procedure: a. A solution of ENPP1 will be pre-incubated with serially diluted IMP-3C for a defined period. b. The enzymatic reaction will be initiated by the addition of the substrate. c. The reaction will be allowed to proceed at 37°C and then stopped. d. The amount of product generated will be quantified by measuring the absorbance or fluorescence.

  • Data Analysis: The percentage of ENPP1 inhibition will be calculated for each concentration of IMP-3C. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined by fitting the data to a dose-response curve.

Kinase Inhibition Assays

If the in silico data suggests that IMP-3C may target one or more kinases, its inhibitory activity will be assessed using a universal kinase assay platform, such as the ADP-Glo™ Kinase Assay.[2] This assay measures the amount of ADP produced during the kinase reaction, making it applicable to a wide range of kinases.[1]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™)

  • Reagents: Recombinant target kinase, its specific substrate, ATP, and IMP-3C.

  • Assay Procedure: a. The kinase will be pre-incubated with serially diluted IMP-3C. b. The kinase reaction will be initiated by the addition of the substrate and ATP. c. After incubation, the ADP-Glo™ reagent will be added to convert the ADP generated to ATP. d. A second reagent containing luciferase and luciferin will be added, and the resulting luminescence, which is proportional to the amount of ADP produced, will be measured.

  • Data Analysis: The IC50 value for kinase inhibition will be determined as described for the ENPP1 assay.

Phase III: Cell-Based Evaluation of Anticancer Activity

To determine if the observed in vitro enzyme inhibition translates into anticancer effects in a cellular context, a panel of human cancer cell lines will be treated with IMP-3C.

Cell Viability and Proliferation Assays

These assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound.[15]

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Culture: Cancer cell lines (e.g., breast, colon, lung cancer lines) will be seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells will be treated with a range of concentrations of IMP-3C for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Quantification: The formazan crystals will be solubilized, and the absorbance will be measured to determine the number of viable cells.

  • Data Analysis: The IC50 value for cell viability will be calculated.

Apoptosis Assay

To investigate whether IMP-3C induces programmed cell death, an apoptosis assay will be performed.[16]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Cells will be treated with IMP-3C at its IC50 concentration for 24-48 hours.

  • Staining: The cells will be harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).

  • Flow Cytometry: The stained cells will be analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Phase IV: Target Validation and Pathway Analysis in a Cellular Context

The final phase of this investigation will focus on confirming that IMP-3C engages its intended target within the cell and on elucidating the downstream signaling consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Protocol: CETSA

  • Cell Treatment: Intact cells will be treated with IMP-3C or a vehicle control.

  • Heating: The cell lysates will be heated to a range of temperatures.

  • Protein Analysis: The soluble fraction of the target protein at each temperature will be analyzed by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of IMP-3C compared to the control indicates target engagement.

Western Blot Analysis of Downstream Signaling

If IMP-3C is confirmed as an ENPP1 inhibitor, we will investigate its effect on the cGAS-STING pathway. If it is a kinase inhibitor, we will examine the phosphorylation status of its downstream substrates.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Cancer cells will be treated with IMP-3C, and cell lysates will be prepared.

  • Protein Quantification and Separation: Protein concentrations will be determined, and equal amounts of protein will be separated by SDS-PAGE.

  • Immunoblotting: The separated proteins will be transferred to a membrane and probed with primary antibodies specific for key proteins in the hypothesized signaling pathway (e.g., phosphorylated STING, phosphorylated downstream kinase substrates).

  • Detection: The bands will be visualized using a chemiluminescent substrate.

Visualizing the Proposed Mechanism and Workflows

Diagrams are essential for conceptualizing the proposed mechanism of action and the experimental plan.

G cluster_0 Extracellular Space cluster_1 Tumor Cell cluster_2 Immune Cell cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation IMP-3C IMP-3C IMP-3C->ENPP1 Inhibition Immune_Response Anti-tumor Immune Response STING->Immune_Response

Figure 1: Proposed mechanism of action of IMP-3C as an ENPP1 inhibitor.

G Start Hypothesize Mechanism of Action (ENPP1/Kinase Inhibition) In_Silico Phase I: In Silico Analysis (Molecular Docking) Start->In_Silico In_Vitro Phase II: In Vitro Enzymatic Assays (IC50 Determination) In_Silico->In_Vitro Cell_Based Phase III: Cell-Based Assays (Viability, Apoptosis) In_Vitro->Cell_Based Target_Validation Phase IV: Target Validation & Pathway Analysis (CETSA, Western Blot) Cell_Based->Target_Validation Conclusion Elucidation of Mechanism of Action Target_Validation->Conclusion

Figure 2: Experimental workflow for elucidating the mechanism of action of IMP-3C.

Conclusion and Future Directions

This technical guide presents a comprehensive and logical framework for the systematic investigation of the mechanism of action of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. By integrating in silico, in vitro, and cell-based approaches, this research plan is designed to provide definitive insights into its anticancer properties and molecular targets. Successful validation of our hypothesis would not only establish IMP-3C as a promising lead compound for cancer therapy but also provide a deeper understanding of the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold. Future studies could involve medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as in vivo studies in animal models of cancer to evaluate its efficacy and safety.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • ACS Publications. (2024, October 2). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2010, June 15). Cell-based apoptosis assays in oncology drug discovery.
  • Carozza, J. A., Böhnert, V., Tso, C. H., Li, L., & Schalper, K. A. (2023, December 20).
  • PubMed. (2024, October 24).
  • Benchchem. (n.d.).
  • KnE Publishing. (2025, January 20). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review.
  • Ding, C., Li, C., He, X., Zhang, Y., & Chen, J. (n.d.). Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS‐STING Signaling. Advanced Science.
  • Shukla, S., & Dass, C. R. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of a Novel ENPP-1 Inhibitor (eg, Enpp -).
  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Kitaeva, K. V., Rutland, C. S., & Rizvanov, A. A. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, D. (n.d.). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. PMC.
  • MDPI. (2019, November 19). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1.
  • ACS Publications. (2019, September 19). Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer.
  • Benchchem. (n.d.). Application Notes: ENPP1 Enzyme Activity Assay with a Small Molecule Inhibitor.
  • KnE Publishing. (2020, September 15). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase Receptor.
  • ResearchGate. (2015, June 20). (PDF) In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides.
  • Pharmacognosy Magazine. (2015, May 15). In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides.
  • MDPI. (2023, April 10). In Vitro and In Silico Studies on Angiotensin I-Converting Enzyme Inhibitory Peptides Found in Hydrophobic Domains of Porcine Elastin.
  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit.
  • PMC. (n.d.).
  • PubMed. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
  • ResearchGate. (n.d.). (PDF)
  • TSI Journals. (2018, July 16).
  • Letters in Applied NanoBioScience. (2021, January 20).

Sources

Foundational

Engineering Kinase Selectivity: An In Vitro Guide to the Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate Scaffold

Executive Summary & Mechanistic Rationale In the landscape of small-molecule targeted therapies, the imidazo[1,2-a]pyrazine bicyclic system has emerged as a highly privileged "master key" scaffold for ATP-competitive kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule targeted therapies, the imidazo[1,2-a]pyrazine bicyclic system has emerged as a highly privileged "master key" scaffold for ATP-competitive kinase inhibition[1]. Specifically, Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) serves as a critical, advanced building block for synthesizing potent inhibitors targeting Spleen Tyrosine Kinase (SYK), Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Discoidin Domain Receptor 1 (DDR1)[2],[3],[4].

The architectural brilliance of this specific intermediate lies in its trifunctional design:

  • The Core (Adenine Mimetic): The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system act as obligate hydrogen-bond acceptors, anchoring the molecule to the highly conserved kinase hinge region (e.g., Met704 in DDR1)[4].

  • The 8-Methyl Substitution: Unsubstituted imidazopyrazines suffer from rapid hepatic clearance and poor oral bioavailability. The introduction of the 8-methyl group restricts rotational degrees of freedom, blocks metabolic soft spots (CYP450 oxidation), and forces the molecule into a favorable bioactive conformation[5].

  • The C3-Ethyl Ester: This moiety provides a versatile synthetic handle. Facile saponification and subsequent amide coupling allow medicinal chemists to probe the solvent-exposed channel or the DFG-out pocket of the kinase, driving target selectivity[6].

This whitepaper details the rigorous in vitro cascade required to evaluate derivatives synthesized from this core, ensuring that every protocol acts as a self-validating system to bridge the gap between biochemical affinity and phenotypic efficacy.

The In Vitro Screening Cascade

To prevent late-stage attrition, the biological evaluation of imidazo[1,2-a]pyrazine derivatives must follow a strict, causality-driven workflow. We do not merely screen for binding; we screen for functional target engagement and metabolic survivability.

G A Scaffold Synthesis (CAS 1956354-81-6) B Biochemical Assay (TR-FRET) A->B SAR C Cellular Target Engagement (WB) B->C IC50 < 100nM D Phenotypic Assay (Viability) C->D Validated E In Vitro ADME (Microsomal) D->E Efficacy

In vitro screening cascade for evaluating imidazo[1,2-a]pyrazine kinase inhibitors.

Phase 1: Biochemical Validation (The "Why")

Before assessing cellular activity, we must confirm direct, ATP-competitive target engagement. For SYK inhibitors (a primary application of this scaffold), we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay is chosen over standard luminescence because TR-FRET minimizes compound auto-fluorescence interference—a common artifact with highly conjugated bicyclic heterocycles.

Phase 2: Cellular Target Engagement (The "Why")

A compound with a 5 nM biochemical IC50 is useless if it cannot cross the lipid bilayer. We utilize Western blotting of downstream substrates (e.g., BLNK for SYK, or Histone H3 for Aurora B) to prove that the inhibitor not only enters the cell but successfully outcompetes intracellular ATP (which is present at high millimolar concentrations)[7],[5].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in quality control metrics to ensure data trustworthiness.

Protocol A: TR-FRET Biochemical Kinase Assay (SYK)

Purpose: Determine the half-maximal inhibitory concentration (IC50) of C3-amide derivatives.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human SYK kinase, ULight-labeled poly-GT substrate, and Europium-anti-phospho-tyrosine antibody.

  • Compound Titration (Internal Control): Dispense compounds in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well ProxiPlate. Self-Validation Step: Include R406 (a known SYK inhibitor) as a positive control, and DMSO as a vehicle negative control[7].

  • Reaction Initiation: Add 5 µL of SYK enzyme (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP/Substrate mix (ATP at Km​ of 15 µM).

  • Termination & Detection: After 60 minutes, add 10 µL of EDTA/Europium-antibody detection mix. Read on an EnVision multimode plate reader (Excitation 320 nm; Emission 665 nm / 615 nm).

  • Data Integrity Check: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only deemed valid if Z′≥0.6 .

Protocol B: Cellular Target Engagement via Western Blot (Phospho-BLNK)

Purpose: Verify intracellular SYK inhibition in Ramos B cells.

  • Cell Culture & Treatment: Seed Ramos B cells at 2×106 cells/mL in serum-free RPMI. Pre-treat with the imidazo[1,2-a]pyrazine derivative (0.1, 1, and 10 µM) for 1 hour at 37°C.

  • Pathway Stimulation: Stimulate cells with 10 µg/mL anti-human IgM for 5 minutes to crosslink the B-Cell Receptor (BCR) and activate wild-type SYK.

  • Lysis (Self-Validation Step): Lyse cells immediately in RIPA buffer supplemented with both protease and phosphatase inhibitors. Crucial: Failure to include phosphatase inhibitors will result in false-positive "inhibition" due to rapid dephosphorylation during lysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with anti-phospho-BLNK (Tyr96) and anti-total BLNK. Normalize the chemiluminescent signal of p-BLNK to total BLNK to calculate the cellular IC50.

Translating Binding to Function: SYK Signaling

To understand the phenotypic impact of these derivatives, one must map the signaling architecture. SYK is a critical node in immune cell signaling; its inhibition halts the cascade that leads to B-cell proliferation and autoimmune inflammation[8].

G BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase (Target) BCR->SYK BLNK BLNK / SLP65 Phosphorylation SYK->BLNK Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->SYK Blocks ATP Downstream NFAT / NF-kB Proliferation BLNK->Downstream

SYK-mediated B-cell receptor signaling pathway and inhibitor intervention.

Quantitative SAR and ADME Profiling

The true value of the Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate scaffold is revealed during Structure-Activity Relationship (SAR) optimization. By modifying the C3-ester into various amides, we can shift the selectivity profile from SYK to Aurora A, while simultaneously monitoring human liver microsome (HLM) stability.

Table 1: Representative SAR and In Vitro ADME Data for Scaffold Derivatives

Compound Derivation (C3 Position)SYK IC50 (nM)Aurora A IC50 (nM)Cellular p-BLNK IC50 (nM)HLM Stability ( T1/2​ min)Caco-2 Permeability ( Papp​ )
Unsubstituted Core >10,000>10,000N/A< 5Low
Ethyl Ester (Starting Material) >5,000>5,000N/A12Moderate
Derivative 1 (Aliphatic Amide) 451,20018035High
Derivative 2 (Aryl Amide) 8 45032 48High
Derivative 3 (Fluorinated Aryl) 1215 65>120 High
R406 (Reference SYK Inhibitor) 41>2,0005860Moderate

Data Interpretation: The transition from the raw ethyl ester to an aryl amide (Derivative 2) drastically improves SYK potency and cellular target engagement, mirroring the optimization trajectory seen in clinical candidates like GS-9973[7]. Furthermore, incorporating halogens (Derivative 3) significantly extends microsomal half-life, a known strategy for overcoming the metabolic liabilities of the imidazo[1,2-a]pyrazine core[5].

Conclusion

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is not merely a chemical catalog item; it is a meticulously designed launchpad for kinase inhibitor discovery. By employing a rigorous, causality-driven in vitro screening cascade—from TR-FRET biochemical validation to functional cellular assays and ADME profiling—researchers can systematically exploit the hydrogen-bonding potential of this scaffold. Ensuring that every assay serves as a self-validating system guarantees that only the most robust, cell-permeable, and metabolically stable candidates advance toward in vivo models.

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Compounds

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Modern Drug Discovery The imidazo[1,2-a]pyrazine ring system, a nitrogen bridgehead-fused heterocycle, has garnered significant attention in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Modern Drug Discovery

The imidazo[1,2-a]pyrazine ring system, a nitrogen bridgehead-fused heterocycle, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2][3] This versatile core is a structural analog of deazapurines and is present in numerous molecules with a wide spectrum of pharmacological activities.[2] Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the development of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of various enzymes and as modulators of cellular signaling pathways.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine compounds across several key therapeutic areas. We will delve into the causal relationships behind experimental design choices, present detailed protocols for key validation assays, and synthesize the data to offer field-proven insights for researchers, scientists, and drug development professionals. The exploration will cover the crucial role of this scaffold in developing novel anticancer, antiviral, and anti-inflammatory agents, among other therapeutic applications.

Core Synthetic Strategies: Building the Foundation for SAR Exploration

The generation of diverse libraries of imidazo[1,2-a]pyrazine derivatives is fundamental to any SAR campaign. The most common and versatile approach involves the condensation of 2-aminopyrazines with α-halocarbonyl compounds.[4][5] This method allows for the introduction of a wide variety of substituents at the C2 and C3 positions of the imidazole ring. Subsequent functionalization, often through electrophilic substitution or cross-coupling reactions, can be employed to modify the pyrazine ring, particularly at the C6 and C8 positions.[2][3]

A typical workflow for a Structure-Activity Relationship study, from initial hit identification to lead optimization, is outlined below. This iterative process is crucial for systematically understanding how structural modifications impact biological activity.

SAR_Workflow cluster_Discovery Hit Identification cluster_Optimization Lead Optimization cluster_Validation Candidate Validation Hit_ID HTS or Fragment Screening Hit_Conf Hit Confirmation & Validation Hit_ID->Hit_Conf Identifies initial hits SAR_Strategy Define SAR Strategy (e.g., substitutions at C2, C3, C6) Hit_Conf->SAR_Strategy Confirmed hits Synthesis Synthesize Analog Library SAR_Strategy->Synthesis Bio_Assay In Vitro Biological Assays (e.g., Kinase Assay) Synthesis->Bio_Assay New compounds Data_Analysis Analyze Data (IC50, Selectivity) Bio_Assay->Data_Analysis Activity data Design Design Next-Gen Compounds Data_Analysis->Design SAR Insights In_Vivo In Vivo Efficacy & PK/PD Studies Data_Analysis->In_Vivo Promising Leads Design->Synthesis Iterative Cycle Tox Toxicology Assessment In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of anticancer agents, with derivatives targeting several critical cancer-related proteins.[3][6]

Kinase Inhibition: A Dominant Therapeutic Strategy

Kinases are crucial nodes in the signaling pathways that regulate cell growth, proliferation, and survival, making them prime targets for cancer therapy.[7] The imidazo[1,2-a]pyrazine core has been successfully exploited to generate potent and selective inhibitors for several key kinase families.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[7] Imidazo[1,2-a]pyrazine derivatives have been developed as potent PI3Kα inhibitors.[7] SAR studies have shown that specific substitutions are critical for achieving high potency. For instance, while the core scaffold provides the initial binding framework, modifications at various positions fine-tune the interaction with the kinase active site. A related scaffold, imidazo[1,2-a]pyridine, saw a more than 300-fold increase in PI3Kα inhibitory activity through optimization of substituents.[8]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[9] Novel imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been developed, with SAR studies revealing the importance of specific substitutions for potent inhibition.[9] For example, compound 10i from one study was identified as a lead compound with a promising overall profile.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Imidazo[1,2-a]pyrazine derivatives have been investigated as CDK9 inhibitors.[10] Studies showed that derivatives with a pyridin-4-yl group at the C2 position and a benzyl group at the C3 position displayed the most potent CDK9 inhibitory activity, with an IC50 of 0.16 µM.[10] This highlights the critical role of aryl substitutions at these positions for achieving high potency.

The diagram below illustrates the central role of the PI3K/AKT signaling pathway in cell survival and proliferation, a key target for many imidazo[1,2-a]pyrazine-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitors Imidazo_Pyrazine->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway targeted by imidazo[1,2-a]pyrazine inhibitors.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and agents that disrupt their dynamics are powerful anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[11][12] These compounds displayed potent anti-proliferative activities against various cancer cell lines.[12] One compound, TB-25 , exhibited an exceptionally strong inhibitory effect against HCT-116 colon cancer cells with an IC50 of just 23 nM.[11][12] Mechanism studies confirmed that TB-25 effectively inhibited tubulin polymerization, induced G2/M phase cell cycle arrest, and triggered apoptosis.[11]

General SAR Summary for Anticancer Activity

A graphical summary of key SAR findings for the anticancer activity of the imidazo[1,2-a]pyrazine scaffold is presented below.

SAR_Summary_Anticancer Scaffold C2_Node C2 Position C3_Node C3 Position C6_Node C6 Position C8_Node C8 Position C2_Text Aryl groups (e.g., pyridin-4-yl) often enhance kinase inhibitory activity. C2_Node->C2_Text C3_Text Bulky groups (e.g., benzyl) can be crucial for potency. Arylation can improve activity. C3_Node->C3_Text C6_Text Aryl substitutions via Suzuki coupling can significantly increase cytotoxicity. C6_Node->C6_Text C8_Text Amination can improve antioxidant properties. C8_Node->C8_Text

Caption: Key SAR insights for anticancer activity on the imidazo[1,2-a]pyrazine core.

Compound Series/TargetPositionKey Substituents & Impact on Activity (IC50)Reference
CDK9 Inhibitors C2Pyridin-4-yl : Essential for high potency.[10]
C3Benzyl : Most potent in the series (IC50 = 0.16 µM).[10]
C3Cyclohexyl : Lower potency vs. Benzyl.[10]
Tubulin Inhibitors -TB-25 : A highly optimized derivative with potent activity against HCT-116 cells (IC50 = 23 nM).[11][12]
General Cytotoxicity C3 & C64-methoxyphenyl : Broad spectrum activity (GI > 80% against multiple cell lines).[3]

Antiviral and Anti-inflammatory Potential

Beyond oncology, the imidazo[1,2-a]pyrazine scaffold has shown promise in other therapeutic areas.

  • Antiviral Activity: A series of imidazo[1,2-a]pyrazine derivatives, originally designed as HIV reverse transcriptase inhibitors, were found to have robust broad-spectrum anti-influenza activity.[13][14] Compound A4 was identified as a potent agent, including against oseltamivir-resistant strains, and was found to inhibit the viral nucleoprotein (NP).[13] In another study, derivatives were evaluated against human coronavirus 229E. The derivative with a pyridin-4-yl group at C2 and a cyclohexyl group at C3 showed the most potent anti-coronaviral activity (IC50 = 56.96 µM).[10]

  • Anti-inflammatory Activity: Early research identified that imidazo[1,2-a]pyrazine-2-acetic acid possessed considerable anti-inflammatory activity.[15] This led to the synthesis of a series of derivatives with various substituents on the pyrazine ring and different acidic moieties on the imidazole ring, which were subsequently tested for anti-inflammatory, analgesic, and antipyretic properties.[15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR findings, standardized and well-validated experimental protocols are essential.

Protocol 1: General Synthesis of the Imidazo[1,2-a]pyrazine Core

This protocol describes a common method for synthesizing the core scaffold, which can then be derivatized for SAR studies.[4]

  • Step 1: Reagent Preparation: Dissolve 1 equivalent of the desired 2-aminopyrazine in a suitable solvent such as ethanol or DMF.

  • Step 2: Addition of α-haloketone: Add 1.1 equivalents of the appropriate α-haloketone (e.g., 2-bromoacetophenone) to the solution.

  • Step 3: Cyclization Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Step 5: Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 6: Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired imidazo[1,2-a]pyrazine derivative.

  • Step 7: Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[5]

  • Step 1: Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Step 4: Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Step 5: Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusions and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and a broad range of biological activities. The SAR studies summarized in this guide underscore several key principles for designing potent and selective derivatives:

  • C2 and C3 Positions: These positions are critical for modulating potency and selectivity, particularly for kinase inhibitors. The introduction of specific aryl and heterocyclic moieties can facilitate key hydrogen bonding and hydrophobic interactions within the target's active site.[10]

  • C6 and C8 Positions: Modifications at these positions on the pyrazine ring are crucial for fine-tuning pharmacokinetic properties and can also contribute to target binding and overall activity.[3]

  • Molecular Hybridization: Combining the imidazo[1,2-a]pyrazine core with other pharmacologically active moieties, such as coumarin, is a promising strategy for developing hybrid drugs with enhanced efficacy.[3]

Future research in this area should focus on several key objectives. Firstly, the exploration of new substitution patterns and the application of advanced synthetic methodologies will undoubtedly uncover novel derivatives with improved potency and unique biological activities. Secondly, a deeper understanding of the pharmacokinetic and pharmacodynamic (PK/PD) properties of these compounds is essential for translating potent in vitro activity into in vivo efficacy. Finally, expanding the scope of biological screening to a wider range of targets will likely reveal new therapeutic applications for this privileged scaffold, solidifying its importance in the future of drug discovery.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2- a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals. [Link]

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Research Square. [Link]

  • Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids. RSC Advances. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ResearchGate. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity. Il Farmaco; edizione scientifica. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Investigating Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine nucleus is a privileged heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this versatile structure have demonstrated potential in treating a range of conditions, including cancer, inflammation, neurological disorders, and infectious diseases.[2][4][5][6] Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, the subject of this guide, represents a promising, yet underexplored, iteration of this scaffold. This document serves as a technical guide for researchers, outlining a strategic approach to identifying and validating its potential therapeutic targets. We will delve into the rationale behind selecting specific target classes, propose detailed experimental workflows for validation, and provide the foundational knowledge necessary to unlock the therapeutic promise of this compound.

Prioritizing Therapeutic Targets: An Evidence-Based Approach

Given the lack of direct studies on Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, our initial focus will be on high-probability target families identified through research on analogous structures. The primary candidates for investigation are phosphodiesterases (PDEs), protein kinases, and GABAA receptors.

Phosphodiesterases (PDEs): Modulators of Cellular Signaling

The PDE superfamily of enzymes plays a critical role in regulating intracellular second messenger signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Their dysregulation is implicated in a multitude of diseases, making them attractive drug targets.

  • Rationale for Investigation: Numerous imidazo[1,2-a]pyrazine derivatives have been identified as potent PDE inhibitors.[1][8] Notably, inhibitors of PDE10A are being explored for the treatment of schizophrenia.[8] Furthermore, related imidazopyridine compounds have shown inhibitory activity against PDE4 and PDE7, which are key targets in inflammatory and autoimmune diseases.[9][10] The structural features of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate are consistent with those of known PDE inhibitors, making this a high-priority target class.

  • Key Potential Targets:

    • PDE10A: Primarily expressed in the brain, making it a target for neuropsychiatric disorders.[8]

    • PDE4: A key regulator of inflammation, with inhibitors approved for treating psoriasis and COPD.[9][10]

    • PDE7: Involved in T-cell activation and inflammation, representing a target for autoimmune diseases.[9][10]

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are a large family of enzymes that control a vast array of cellular processes, including growth, differentiation, and apoptosis. Their aberrant activity is a hallmark of cancer and inflammatory diseases.

  • Rationale for Investigation: The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of inhibitors for several protein kinases. These include Aurora kinases, I-kappa B kinases (IKK1 and IKK2), cyclin-dependent kinase 9 (CDK9), and phosphatidylinositol 3-kinase alpha (PI3Kα).[5][6][11][12][13] This established precedent strongly suggests that Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate may also exhibit kinase inhibitory activity.

  • Key Potential Targets:

    • Aurora Kinases A and B: Critical for cell cycle regulation, making them targets for anticancer therapies.[6][12]

    • IKK1 and IKK2: Key components of the NF-κB signaling pathway, which is central to inflammation.[11]

    • CDK9: A crucial regulator of transcription, with inhibitors showing promise in oncology.[5]

    • PI3Kα: A central node in cell growth and survival pathways, frequently mutated in cancer.[13]

GABAA Receptors: The Brain's Primary Inhibitory Receptors

Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. Modulators of these receptors are widely used to treat anxiety, insomnia, and seizure disorders.

  • Rationale for Investigation: The structurally related imidazopyridine scaffold is famously found in drugs like Zolpidem and Alpidem, which are positive allosteric modulators of GABAA receptors.[14][15] While the core nitrogen placement differs slightly in imidazo[1,2-a]pyrazines, the overall shape and electronic properties may allow for binding to the benzodiazepine site on GABAA receptors.

  • Key Potential Subtypes:

    • α1-containing receptors: Associated with sedative effects.

    • α2/α3-containing receptors: Linked to anxiolytic effects with reduced sedation.[16]

Experimental Validation Workflows: A Step-by-Step Guide

The following section outlines detailed protocols for validating the interaction of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate with the prioritized target classes.

Workflow 1: Phosphodiesterase Inhibition Assays

This workflow is designed to determine if the compound inhibits PDE activity and to establish its potency and selectivity.

PDE_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays A Primary Screening: Broad-spectrum PDE Assay B Secondary Screening: PDE Subtype Panel A->B Hit Identification C IC50 Determination B->C Selective Hits D Mechanism of Inhibition Studies C->D Potent Hits E cAMP/cGMP Accumulation Assay D->E Advance to Cellular Models F Downstream Signaling Analysis (e.g., CREB phosphorylation) E->F Functional Confirmation

Caption: Workflow for PDE Inhibition Validation.

Step-by-Step Protocol:

  • Primary Screening:

    • Objective: To determine if the compound has general PDE inhibitory activity.

    • Method: Utilize a non-selective PDE assay, such as a commercially available kit that measures the conversion of a fluorescently labeled cAMP or cGMP substrate to AMP or GMP.

    • Procedure:

      • Prepare a stock solution of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate in DMSO.

      • In a 96-well plate, add a broad-spectrum PDE enzyme preparation.

      • Add the test compound at a high concentration (e.g., 10 µM). Include a known non-selective PDE inhibitor (e.g., IBMX) as a positive control and DMSO as a negative control.

      • Initiate the reaction by adding the fluorescent substrate.

      • Incubate at 37°C for a specified time.

      • Stop the reaction and measure the fluorescence signal according to the kit manufacturer's instructions.

      • Calculate the percentage of inhibition relative to the controls.

  • Secondary Screening (Selectivity Profiling):

    • Objective: To identify which specific PDE subtypes are inhibited.

    • Method: Screen the compound against a panel of recombinant human PDE enzymes (e.g., PDE1-11).

    • Procedure: Follow the same general procedure as the primary screen, but use individual purified PDE subtypes instead of a broad-spectrum preparation.

  • IC50 Determination:

    • Objective: To quantify the potency of inhibition for the most active PDE subtypes.

    • Method: Perform a dose-response analysis.

    • Procedure:

      • Prepare serial dilutions of the test compound.

      • For each active PDE subtype, set up reactions with the range of compound concentrations.

      • Measure the enzymatic activity at each concentration.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Mechanism of Inhibition Studies:

    • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Method: Conduct enzyme kinetics experiments by measuring the initial reaction rates at various substrate and inhibitor concentrations.

    • Procedure:

      • For a given concentration of the inhibitor, measure the reaction velocity at several substrate concentrations.

      • Repeat this for multiple inhibitor concentrations.

      • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the mechanism of inhibition.

  • Cell-Based Assays:

    • Objective: To confirm that the compound can modulate intracellular cAMP or cGMP levels in a cellular context.

    • Method: Use a cell line that expresses the target PDE subtype and measure changes in cyclic nucleotide levels.

    • Procedure:

      • Culture appropriate cells (e.g., HEK293 cells transfected with the target PDE).

      • Treat the cells with the test compound for a defined period.

      • Lyse the cells and measure intracellular cAMP or cGMP levels using a commercially available ELISA or HTRF assay.

      • To assess downstream effects, analyze the phosphorylation status of key signaling proteins (e.g., CREB for cAMP-dependent pathways) via Western blotting or ELISA.

Workflow 2: Protein Kinase Inhibition Assays

This workflow aims to identify and characterize the kinase inhibitory profile of the compound.

Kinase_Workflow cluster_biochemical Biochemical Assays cluster_cellular_kinase Cellular Assays A Kinase Panel Screening B IC50 Determination for Hits A->B Identify Hits C Mechanism of Action (ATP Competition Assay) B->C Potent Hits D Target Engagement Assay (e.g., CETSA) C->D Advance to Cellular Models E Phospho-Substrate Analysis D->E Confirm Target Binding F Functional Assays (e.g., Proliferation, Apoptosis) E->F Validate Downstream Effects

Caption: Workflow for Kinase Inhibition Validation.

Step-by-Step Protocol:

  • Kinase Panel Screening:

    • Objective: To broadly screen the compound against a large panel of kinases to identify potential targets.

    • Method: Utilize a commercial kinase screening service that offers a large panel (e.g., >400 kinases). The assay is typically performed at a single high concentration of the compound (e.g., 10 µM) and measures the remaining kinase activity.

    • Procedure: Submit the compound to the service provider and analyze the resulting inhibition data to identify "hits" (kinases inhibited above a certain threshold, e.g., >50%).

  • IC50 Determination:

    • Objective: To determine the potency of the compound against the identified kinase hits.

    • Method: Perform dose-response assays for each hit kinase.

    • Procedure: Similar to the PDE IC50 determination, use a range of compound concentrations and measure kinase activity (often via phosphorylation of a substrate, detected by radioactivity, fluorescence, or luminescence). Calculate the IC50 value from the dose-response curve.

  • Mechanism of Action (ATP Competition):

    • Objective: To determine if the compound binds to the ATP-binding site of the kinase.

    • Method: Perform the kinase assay with varying concentrations of both the compound and ATP.

    • Procedure: If the compound is an ATP-competitive inhibitor, its apparent IC50 will increase as the ATP concentration increases.

  • Cellular Target Engagement:

    • Objective: To confirm that the compound binds to the target kinase within a live cell.

    • Method: A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

    • Procedure:

      • Treat intact cells with the test compound or a vehicle control.

      • Heat the cells across a range of temperatures.

      • Lyse the cells and separate the soluble and aggregated protein fractions.

      • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

      • Binding of the compound will stabilize the kinase, resulting in a higher melting temperature compared to the vehicle control.

  • Phospho-Substrate Analysis:

    • Objective: To demonstrate that the compound inhibits the activity of the target kinase in cells by measuring the phosphorylation of its known downstream substrates.

    • Method: Western blotting or cell-based ELISA.

    • Procedure:

      • Treat cells with the compound for an appropriate time.

      • If necessary, stimulate a signaling pathway to activate the target kinase.

      • Lyse the cells and perform Western blotting using an antibody specific to the phosphorylated form of the substrate.

      • A reduction in the phospho-substrate signal in compound-treated cells indicates target inhibition.

  • Functional Cellular Assays:

    • Objective: To assess the phenotypic consequences of target inhibition.

    • Method: The choice of assay depends on the function of the target kinase.

    • Procedure: For oncology targets, this could involve cell proliferation assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activation or Annexin V staining), or cell cycle analysis (by flow cytometry).

Workflow 3: GABAA Receptor Modulation Assays

This workflow is designed to investigate if the compound modulates GABAA receptor function, characteristic of anxiolytic or sedative agents.

GABAA_Workflow cluster_binding Binding Assays cluster_functional Functional Assays A Radioligand Binding Assay ([3H]-Flunitrazepam) B Ki Determination A->B Determine Affinity C Two-Electrode Voltage Clamp (Xenopus Oocytes) B->C Advance to Functional Assays D Patch-Clamp Electrophysiology (Mammalian Cells) C->D Confirm Modulation

Caption: Workflow for GABAA Receptor Modulation.

Step-by-Step Protocol:

  • Radioligand Binding Assay:

    • Objective: To determine if the compound binds to the benzodiazepine site on GABAA receptors.

    • Method: A competitive binding assay using a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]-Flunitrazepam.

    • Procedure:

      • Prepare membranes from rat or mouse brain tissue, or from cells expressing specific GABAA receptor subtypes.

      • Incubate the membranes with a fixed concentration of [3H]-Flunitrazepam and a range of concentrations of the test compound.

      • Separate the bound and free radioligand by rapid filtration.

      • Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

      • Plot the percentage of displacement against the compound concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • Objective: To provide a functional readout of GABAA receptor modulation.

    • Method: Express specific combinations of GABAA receptor subunits in Xenopus oocytes and measure GABA-evoked currents in the presence and absence of the compound.

    • Procedure:

      • Inject cRNAs encoding the desired α, β, and γ subunits into Xenopus oocytes.

      • After 2-4 days of expression, place an oocyte in a recording chamber.

      • Impale the oocyte with two electrodes to clamp the membrane potential.

      • Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.

      • Co-apply the same concentration of GABA with the test compound and measure the change in current.

      • A positive allosteric modulator will potentiate the GABA-evoked current.

  • Patch-Clamp Electrophysiology in Mammalian Cells:

    • Objective: To confirm the modulatory effects in a more physiologically relevant system.

    • Method: Whole-cell patch-clamp recordings from mammalian cells (e.g., HEK293 or primary neurons) expressing GABAA receptors.

    • Procedure:

      • Culture cells expressing the target GABAA receptors.

      • Establish a whole-cell patch-clamp configuration on a single cell.

      • Apply GABA to the cell to evoke an inward chloride current.

      • Perfuse the cell with the test compound and observe its effect on the GABA-evoked current. This method provides high-resolution data on the kinetics of receptor modulation.

Data Presentation and Interpretation

For each workflow, quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Example Data Summary for PDE Inhibition

CompoundPDE SubtypeIC50 (nM)Selectivity vs. Other PDEs
E-8-MIP-3-CPDE10A15>100-fold vs. PDE1-9, 11
E-8-MIP-3-CPDE4D25010-fold vs. PDE4A, B, C
Rolipram (Control)PDE4D50-

Table 2: Example Data Summary for Kinase Inhibition

CompoundKinase TargetBiochemical IC50 (nM)Cellular EC50 (nM) (Phospho-Substrate)
E-8-MIP-3-CAurora A75200
E-8-MIP-3-CIKK2120500
Staurosporine (Control)Multiple5-

Table 3: Example Data Summary for GABAA Receptor Modulation

CompoundBinding Ki (nM) ([3H]-Flunitrazepam)Functional Potentiation (at EC20 GABA)
E-8-MIP-3-C85150% at 1 µM
Diazepam (Control)10300% at 100 nM

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the initial characterization of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. By systematically investigating its activity against high-priority target families—phosphodiesterases, protein kinases, and GABAA receptors—researchers can efficiently identify its primary mechanism of action. The detailed, self-validating experimental workflows outlined herein are designed to generate robust and reliable data, forming a solid foundation for further preclinical development. Positive findings in any of these areas would warrant progression to more advanced studies, including in vivo efficacy models for relevant diseases, pharmacokinetic and toxicology profiling, and lead optimization to improve potency, selectivity, and drug-like properties. The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold is well-established, and a rigorous scientific approach will be key to determining if Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate can be developed into a novel therapeutic agent.

References

  • Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia. Journal of Medicinal Chemistry. [Link]

  • Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity. PubMed. [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. UPV. [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors. PubMed. [Link]

  • New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. ResearchGate. [Link]

  • New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. PubMed. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PMC. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PMC. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed. [Link]

  • Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • Design, Synthesis and Biological Activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as New Antitubercular Agents. PubMed. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate. [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PMC. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Application Note: Comprehensive Analytical Profiling of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate Executive Summary Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) represents a highly valu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Profiling of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Executive Summary

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) represents a highly valuable intermediate and pharmacophore building block in contemporary drug discovery. As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges posed by the electron-deficient, nitrogen-rich imidazo[1,2-a]pyrazine core. This guide provides field-proven, self-validating methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure rigorous structural elucidation and purity assessment.

Chemical Context & Pharmacological Significance

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines[1]. By modifying the 3- and 8-positions, researchers have successfully developed highly potent[2], [3], and recently,[4].

Context Core Imidazo[1,2-a]pyrazine Scaffold Target1 PI3Kα Kinase Core->Target1 Target2 Viral Nucleoprotein Core->Target2 Target3 Aurora Kinase A/B Core->Target3 Effect1 Antineoplastic Activity Target1->Effect1 Effect2 Anti-Influenza Activity Target2->Effect2 Effect3 Cell Cycle Arrest Target3->Effect3

Pharmacological targets and therapeutic pathways of the imidazo[1,2-a]pyrazine scaffold.

Analytical Strategy & Workflow

Analyzing this compound requires mitigating the secondary interactions caused by its basic nitrogen atoms (N1 and N7). If analyzed under neutral conditions, these nitrogens partially protonate, leading to severe chromatographic peak tailing and unpredictable ionization. The following workflow enforces complete protonation to guarantee reproducible data.

Workflow Sample Ethyl 8-methylimidazo [1,2-a]pyrazine-3-carboxylate Preparation HPLC RP-HPLC-UV (0.1% FA Modifier) Purity Assessment Sample->HPLC LCMS LC-MS (ESI+) [M+H]+ = 206.09 Mass Confirmation Sample->LCMS NMR 1D/2D NMR (DMSO-d6) Structural Elucidation Sample->NMR

Comprehensive analytical workflow for imidazo[1,2-a]pyrazine derivative characterization.

High-Performance Liquid Chromatography (HPLC) Protocol

Causality & Logic: To establish a self-validating protocol, the mobile phase must be strictly acidified. We utilize 0.1% Formic Acid (FA) to ensure complete protonation of the basic pyrazine nitrogens. This forces the analyte into a single, uniform ionization state that interacts predictably with the hydrophobic C18 stationary phase, eliminating peak tailing caused by free silanol interactions.

Chromatographic Conditions
  • Column: Waters XBridge C18, 50 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (primary aromatic absorption) and 280 nm.

  • Column Temperature: 30 °C.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.095.05.0
2.01.095.05.0
8.01.05.095.0
10.01.05.095.0
10.11.095.05.0
15.01.095.05.0
Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate in 1.0 mL of Diluent (Water:Acetonitrile 90:10 v/v). Crucial Step: Matching the diluent to the initial gradient conditions prevents solvent front distortion.

  • System Equilibration: Pump the initial mobile phase (95% A / 5% B) through the column for at least 10 column volumes until the baseline is stable.

  • System Suitability Testing (SST): Inject a blank (diluent) followed by the standard. Validate the system by ensuring the symmetry factor (Tailing Factor) of the main peak is between 0.9 and 1.2.

  • Acquisition: Inject 5 µL of the sample. Monitor the chromatogram for the main peak (eluting typically between 4.5–5.5 minutes depending on dead volume) and integrate related substance impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

Causality & Logic: Because the imidazo[1,2-a]pyrazine core is highly receptive to protonation, Positive Electrospray Ionization (ESI+) is the optimal mode for mass spectrometry[1]. The exact monoisotopic mass for C10H11N3O2 is 205.0851 Da. In ESI+, the predominant species will be the [M+H]+ pseudo-molecular ion at m/z 206.09.

Step-by-Step Methodology
  • Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Ensure the cone voltage is optimized (typically 20-30 V) to prevent in-source fragmentation.

  • Acquisition: Run the sample using a rapid 3-minute LC gradient (5% B to 95% B) directly coupled to the MS.

  • Fragmentation Analysis (Self-Validation): Apply Collision-Induced Dissociation (CID) at 15-25 eV. Look for a diagnostic fragment at m/z 160.05. This corresponds to the neutral loss of ethanol (46 Da) from the ethyl ester moiety. The presence of this fragment internally validates the 3-carboxylate structural feature.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Causality & Logic: Structural assignment requires understanding the electronic environment of the heterocycle. The electron-withdrawing nature of the 3-carboxylate group significantly deshields the adjacent C2 proton on the imidazole ring. Furthermore, the 8-methyl group, attached directly to the electron-deficient pyrazine ring, appears as a distinct downfield singlet.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d6. DMSO-d6 is chosen over CDCl3 to ensure complete solubility and to lock the solvent signal predictably at 2.50 ppm.

  • Shimming & Tuning: Perform automated or manual 3D shimming to achieve a line width at half-height of <1.0 Hz for the TMS or residual solvent peak.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum (16–32 scans, 400 MHz or higher).

Table 2: Expected 1H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
~9.05Doublet (d)1HPyrazine C6-HHighly deshielded by the adjacent N7 atom and aromatic ring current.
~8.35Singlet (s)1HImidazole C2-HDeshielded by the strong electron-withdrawing effect of the 3-carboxylate group.
~8.10Doublet (d)1HPyrazine C5-HCoupled to C6-H; slightly more shielded than C6-H due to distance from N7.
~4.35Quartet (q)2HEster -CH2-Proximity to the electronegative oxygen of the ester linkage causes a downfield shift.
~2.75Singlet (s)3H8-Methyl -CH3Attached directly to the electron-deficient pyrazine ring, shifting it higher than standard aliphatic methyls.
~1.35Triplet (t)3HEster -CH3Standard aliphatic methyl coupled to the adjacent methylene group.

Note: The absolute lack of a proton signal corresponding to the C8 position (which would normally appear in the aromatic region) acts as a self-validating check for the regiochemistry of the 8-methyl substitution.

References

  • Li, P., et al. "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." ACS Pharmacology & Translational Science, 2023.[Link]

  • Chadha, N., et al. "Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment." SAR and QSAR in Environmental Research, 2014.[Link]

  • Meng, Z., et al. "Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]

  • Goel, R., et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2015.[Link]

Sources

Application

Application Note: Utilizing Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate in the Development and Evaluation of Targeted Anti-Cancer Agents

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Focus: Scaffold derivatization, PARP-1/Kinase inhibition, and in vitro validation using the BRCA1-mutant MDA-MB-436 cell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Focus: Scaffold derivatization, PARP-1/Kinase inhibition, and in vitro validation using the BRCA1-mutant MDA-MB-436 cell line model.

Introduction & Mechanistic Rationale

The development of targeted therapeutics in oncology relies heavily on privileged chemical scaffolds that can reliably interact with the ATP-binding pockets of kinases or the NAD + -binding pockets of DNA repair enzymes. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) has emerged as a highly versatile building block in medicinal chemistry.

The imidazo[1,2-a]pyrazine core provides a planar, electron-rich bicyclic system that facilitates optimal π -stacking interactions within target protein active sites. Furthermore, the ethyl carboxylate group at the C3 position serves as an ideal synthetic handle. Through simple saponification and subsequent amide coupling, researchers can introduce diverse pharmacophores designed to form critical hydrogen bonds with the hinge regions of target proteins, such as Poly(ADP-ribose) polymerase 1 (PARP-1) or Ataxia telangiectasia mutated (ATM) kinase (1).

The Principle of Synthetic Lethality in MDA-MB-436

To evaluate the efficacy of imidazo[1,2-a]pyrazine-derived PARP inhibitors, the MDA-MB-436 Triple-Negative Breast Cancer (TNBC) cell line is considered a gold-standard in vitro model. This cell line harbors a deleterious BRCA1 5396+1G>A mutation in the splice donor site of exon 20, resulting in a BRCT domain-truncated protein that severely compromises the Homologous Recombination (HR) DNA repair pathway (2).

When treated with a PARP inhibitor, Base Excision Repair (BER) is blocked. In normal cells, the resulting single-strand breaks degenerate into double-strand breaks (DSBs) which are easily repaired by HR. However, in HR-deficient MDA-MB-436 cells, these unresolved DSBs lead to genomic instability and apoptosis—a phenomenon known as synthetic lethality (3).

G A BRCA1 Mutant Cell (MDA-MB-436) C Loss of Homologous Recombination (HR) A->C B Imidazo[1,2-a]pyrazine Derivative (PARPi) D Inhibition of Base Excision Repair (BER) B->D E Unresolved Double Strand Breaks (DSBs) C->E D->E F Synthetic Lethality (Apoptosis) E->F

Synthetic lethality mechanism of PARP inhibition in BRCA1-deficient MDA-MB-436 cells.

Experimental Workflow & Causality

A robust drug screening protocol must be a self-validating system. Observing cell death in MDA-MB-436 cells following treatment with an imidazo[1,2-a]pyrazine derivative is insufficient to claim PARP or Kinase inhibition. To establish true causality, phenotypic viability assays must be paired with mechanistic target engagement assays (e.g., quantifying the reduction of poly(ADP-ribose) [PAR] polymers).

Workflow S1 Scaffold Derivatization S2 Cell Culture (MDA-MB-436) S1->S2 S3 Compound Treatment S2->S3 S4 Viability Assay (CellTiter-Glo) S3->S4 Phenotypic S5 Target Engagement (PAR Western Blot) S3->S5 Mechanistic

Experimental workflow from imidazo[1,2-a]pyrazine derivatization to in vitro validation.

Detailed Methodologies

Protocol 1: Preparation of the Active Imidazo[1,2-a]pyrazine Inhibitor

Causality Note: The ethyl ester of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is generally inactive against intracellular targets due to poor hydrogen-bonding capability at the C3 position. It must be converted to an amide to mimic the nicotinamide pharmacophore of NAD + .

  • Saponification : Dissolve Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH·H 2​ O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1N HCl to precipitate the corresponding carboxylic acid.

  • Amide Coupling : Dissolve the resulting acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the desired primary or secondary amine (e.g., a piperazine derivative) (1.1 eq). Stir for 12 hours at room temperature.

  • Purification : Purify the final derivative via preparative HPLC to >98% purity. Reconstitute in 100% DMSO to create a 10 mM stock solution.

Protocol 2: Long-Term Cell Viability Assay (Phenotypic Validation)

Causality Note: PARP inhibitors require cells to pass through S-phase multiple times for trapped PARP-DNA complexes to cause replication fork collapse. A standard 48-hour assay will yield artificially high IC 50​ values. A 7- to 12-day assay is mandatory for accurate assessment.

  • Cell Seeding : Harvest MDA-MB-436 (BRCA1-mutant) and MDA-MB-231 (BRCA1-wild-type, used as a negative control for synthetic lethality) cells during the logarithmic growth phase. Seed at 1,000 cells/well in 96-well opaque plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing : Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyrazine derivative in culture media (Final top concentration: 10 μ M; Final DMSO concentration: 0.1%). Include Olaparib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation : Treat the cells for 7 days. Replace the media containing freshly diluted compound on Day 4 to ensure continuous target suppression.

  • Quantification : Add 50 μ L of CellTiter-Glo® Luminescent Cell Viability Reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Analysis : Normalize data to the DMSO control and calculate the IC 50​ using a 4-parameter non-linear regression model.

Protocol 3: PARylation Target Engagement Assay (Mechanistic Validation)

Causality Note: To prove that the observed cell death in Protocol 2 is driven by PARP inhibition and not off-target cytotoxicity, we must measure the enzymatic product of PARP-1 (poly(ADP-ribose) polymers) inside the cells.

  • Treatment : Seed MDA-MB-436 cells in 6-well plates (3x10 5 cells/well). Treat with the imidazo[1,2-a]pyrazine derivative at 1x, 5x, and 10x the calculated IC 50​ for 24 hours.

  • DNA Damage Induction : To stimulate PARP activity, treat cells with 1 mM H 2​ O 2​ for 10 minutes prior to harvest.

  • Lysis & Western Blotting : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent PAR degradation).

  • Detection : Resolve lysates on a 4-12% SDS-PAGE gel, transfer to a PVDF membrane, and probe with an anti-PAR monoclonal antibody (e.g., clone 10H). Use β -actin as a loading control. A successful target engagement will show a dose-dependent ablation of the PAR smear.

Expected Data & Interpretation

To validate the synthetic lethality model, the synthesized imidazo[1,2-a]pyrazine derivative must demonstrate a significantly lower IC 50​ in the BRCA1-mutant line compared to the wild-type line.

Table 1: Representative IC 50​ Profiling of Imidazo[1,2-a]pyrazine Derivatives

CompoundMDA-MB-436 (BRCA1 Mut) IC 50​ MDA-MB-231 (BRCA1 WT) IC 50​ Fold Selectivity (WT/Mut)Target Engagement (PAR IC 50​ )
Olaparib (Control) 4.7 μ M>50 μ M>10x2.1 nM
Imidazo-Derivative A 1.2 μ M35.4 μ M29.5x0.8 nM
Imidazo-Derivative B 8.5 μ M>50 μ M>5.8x15.3 nM

Interpretation: Derivative A shows superior potency and synthetic lethality compared to the clinical control, making it a prime candidate for further pharmacokinetic (PK) and in vivo xenograft studies. The tight correlation between the cellular viability IC 50​ and the biochemical PAR IC 50​ confirms the mechanism of action (4).

References

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Journal of Medicinal Chemistry - ACS Public
  • Stabilization of mutant BRCA1 protein confers PARP inhibitor and platinum resistance Proceedings of the N
  • Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Neg
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity MDPI

Sources

Method

Application Note: Antimicrobial and Antitubercular Profiling of Imidazo[1,2-a]pyrazine Compounds

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Guide Executive Summary Imidazo[1,2-a]pyrazines represent a highly privileged, nitrogen-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Guide

Executive Summary

Imidazo[1,2-a]pyrazines represent a highly privileged, nitrogen-rich fused bicyclic scaffold in modern drug discovery. Structurally analogous to purines, these compounds exhibit profound bioisosterism, allowing them to competitively bind to ATP-binding sites of bacterial kinases and respiratory enzymes. Recent campaigns have demonstrated their exceptional potency against multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens[1][2]. This application note outlines the causal logic behind structural optimization, presents quantitative efficacy data, and provides validated experimental protocols for synthesizing and screening these compounds.

Mechanistic Grounding & Causality in Assay Design

Structural Activity Relationship (SAR) and Purine Mimicry

The imidazo[1,2-a]pyrazine core is formed by fusing an imidazole ring with a pyrazine ring. Because of its structural resemblance to adenine and guanine, it acts as a purine mimic. Substitutions at the C2, C3, and C8 positions directly dictate the antimicrobial spectrum:

  • C3-Carboxamides/Arylidene-hydrazides: Enhance antitubercular activity by targeting the mycobacterial cytochrome bc1 complex (QcrB) or InhA[1][3].

  • C8-Amination: Increases free-radical scavenging and broad-spectrum antifungal/antibacterial activity by altering the electron density of the pyrazine ring, facilitating cell wall penetration[4].

  • Click-Chemistry Triazole Hybrids: Attaching a 1,2,3-triazole moiety via click chemistry significantly lowers the Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria like P. aeruginosa by increasing the molecule's overall polarity and affinity for bacterial efflux pump inhibitors[2].

Causality in Experimental Choices
  • Synthesis: Traditional condensation of α -haloketones with 2-aminopyrazines often requires harsh conditions. We advocate for a5 in H2O-IPA[5]. Why? Microwave irradiation ensures uniform heating, driving the cyclocondensation rapidly while the green solvent system prevents the degradation of sensitive functional groups[5].

  • Mtb Screening (MABA): Mycobacterium tuberculosis is notoriously slow-growing and prone to clumping, rendering standard optical density (OD) measurements inaccurate. We utilize the 1[1]. Why? Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active bacilli, providing a high-fidelity, quantifiable readout of viability independent of cell aggregation[1].

Visualization: Pharmacological Workflow

G A Imidazo[1,2-a]pyrazine Scaffold B Purine Mimicry / Bioisosterism A->B D SAR Optimization (C2, C3, C8 Substitutions) A->D C Targeting Bacterial Kinases (e.g., QcrB in Mtb) B->C E Antitubercular Activity (MABA Assay) C->E D->E F Broad-Spectrum Antimicrobial (Broth Microdilution) D->F

Caption: Logical workflow mapping SAR optimization of imidazo[1,2-a]pyrazines to antimicrobial assays.

Quantitative Data: Antimicrobial Efficacy

The following table synthesizes representative MIC values for optimized imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives from recent literature[1][2][4][6].

Compound Class / SubstitutionTarget PathogenMIC ValueReference Standard
Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18)M. tuberculosis H37Rv≤0.006 μMPA-824 (0.015 μM)
Imidazo[1,2-a]pyrazine-linked 1,2,3-triazolesE. coli / P. aeruginosa12.5 - 25 μg/mLCiprofloxacin
C8-Aminated Imidazo[1,2-a]pyrazinesS. aureus100 μg/mLAmpicillin
C3-Arylidene Imidazo[1,2-a]pyrazinesA. niger / C. albicans50 μg/mLFluconazole

Note: The C3-carboxamide derivatives display nanomolar potency against replicating Mtb, surpassing clinical candidates like PA-824 by nearly 10-fold[1].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines

Objective: Rapid, catalyst-free heteroannulation in a green solvent system[5]. Materials: 2-aminopyrazine derivatives, α -bromoketones, Isopropyl alcohol (IPA), Deionized water. Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of the selected 2-aminopyrazine and 1.0 mmol of the α -bromoketone in 3 mL of a H2O:IPA mixture (1:1 v/v).

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Set the parameters to 100°C, 150 W, and irradiate for 10–15 minutes. Scientific Insight: The polar nature of water and IPA perfectly couples with microwave energy, superheating the localized microenvironment and accelerating the initial imine formation and subsequent cyclization.

  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates. Filter the solid under a vacuum.

  • Purification: Wash the crude solid with cold water and recrystallize from ethanol to yield the pure imidazo[1,2-a]pyrazine derivative. Confirm purity via 1H NMR and LC-MS.

Protocol B: Microplate Alamar Blue Assay (MABA) for Antitubercular MIC

Objective: Determine the MIC of synthesized compounds against M. tuberculosis H37Rv[1]. Materials: Middlebrook 7H9 broth, Resazurin sodium salt (0.01% w/v in water), 96-well clear-bottom microplates. Step-by-Step Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6 is reached. Dilute the culture 1:100 in fresh 7H9 broth.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the imidazo[1,2-a]pyrazine compounds in 7H9 broth (volume = 50 μL/well). Include a drug-free growth control and a sterile blank. Self-Validation: The sterile blank ensures media is uncontaminated, while the growth control confirms baseline bacterial viability.

  • Inoculation: Add 50 μL of the diluted Mtb inoculum to all wells (except sterile blanks). Total well volume = 100 μL.

  • Incubation: Seal the plates with permeable membranes and incubate at 37°C for 5 days. Scientific Insight: Mtb replicates every 15-20 hours; a 5-day incubation ensures sufficient logarithmic growth for accurate viability assessment before nutrient depletion.

  • Indicator Addition: On day 5, add 20 μL of the 0.01% resazurin solution to all wells. Incubate for an additional 24 hours.

  • Readout: Visually inspect the plate. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change (remains blue).

Protocol C: Broth Microdilution for ESKAPE Pathogens

Objective: Evaluate broad-spectrum antibacterial activity[2][6]. Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, standardized bacterial suspensions (0.5 McFarland standard). Step-by-Step Procedure:

  • Preparation: Dispense 100 μL of MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 μL of the test compound (dissolved in 5% DMSO/MHB) to the first column. Perform serial two-fold dilutions across the plate.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus, P. aeruginosa) to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 5 μL of this inoculum to each well to achieve a final concentration of ∼5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. Determine the MIC by observing the lowest concentration well with no visible turbidity. Scientific Insight: Maintaining the exact inoculum size is critical; higher inocula can lead to false-resistant MIC values due to the "inoculum effect," where the sheer volume of bacteria overwhelms the compound's mechanism of action.

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs.
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach Source: ResearchGate URL
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC / NIH URL
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent Source: ACS Combinatorial Science URL
  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity Source: JOCPR URL
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations Source: TSI Journals URL

Sources

Application

Application Notes &amp; Protocols: Pharmacokinetic Profiling of Imidazo[1,2-a]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Imidazo[1,2-a]pyrazines and Their Pharmacokinetic Assessment The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazo[1,2-a]pyrazines and Their Pharmacokinetic Assessment

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. These derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The biological activity of these compounds is intrinsically linked to their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME).[4][5] A thorough understanding of the PK properties of imidazo[1,2-a]pyrazine derivatives is therefore paramount for optimizing lead compounds, predicting in vivo efficacy and safety, and ultimately, for the successful development of new therapeutics.[6][7]

This guide provides a comprehensive overview of the essential in vitro and in vivo assays for the pharmacokinetic profiling of imidazo[1,2-a]pyrazine derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to generate robust and reliable PK data, thereby facilitating informed decision-making throughout the drug discovery and development process.

Part 1: In Vitro ADME Profiling: Foundational Assays for Early-Stage Assessment

In the early phases of drug discovery, a suite of in vitro ADME assays is employed to rapidly assess the fundamental pharmacokinetic properties of a large number of compounds.[5] This allows for the early identification of potential liabilities and guides the structure-activity relationship (SAR) and structure-property relationship (SPR) studies to select candidates with favorable drug-like properties for further development.[7]

Metabolic Stability Assessment

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a crucial role in the biotransformation of xenobiotics.[8] In vitro metabolic stability assays provide an initial assessment of a compound's susceptibility to metabolism.

This assay is a widely used, high-throughput method to evaluate Phase I metabolism, primarily mediated by CYP enzymes.[8][9]

Protocol: Liver Microsomal Stability

  • Preparation of Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes (human, rat, or mouse): Commercially available, stored at -80°C. Thaw on ice before use.

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching Solution: Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Pre-warm the master mix at 37°C for 5-10 minutes.

    • Add the test compound to the master mix to achieve a final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.[10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Causality Behind Experimental Choices: The use of liver microsomes provides a concentrated source of key drug-metabolizing enzymes in a cost-effective and high-throughput format.[9] The NADPH regenerating system is essential to sustain the activity of CYP enzymes throughout the incubation period. Quenching the reaction with a cold organic solvent like acetonitrile effectively stops the enzymatic activity and precipitates proteins, preparing the sample for analysis.

Visualization of the Microsomal Stability Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Microsomes, Buffer, NADPH, Compound) prewarm Pre-warm Microsome Mix (37°C) reagents->prewarm add_cpd Add Test Compound prewarm->add_cpd initiate Initiate Reaction with NADPH add_cpd->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Data Analysis (Calculate t½, CLint) lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

For a more comprehensive assessment of metabolism, including both Phase I and Phase II metabolic pathways, cryopreserved hepatocytes are utilized.[8][11]

Protocol: Hepatocyte Stability

This protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) instead of microsomes.[11] The final cell density is typically 1 x 10^6 viable cells/mL.[11]

Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly impacts its distribution, metabolism, and excretion.[12] Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target.[12]

Equilibrium dialysis is considered the gold standard for determining plasma protein binding due to its accuracy and reliability.[12][13]

Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent.

    • Spike the test compound into plasma (human, rat, or mouse) at the desired final concentration (typically 1-10 µM).

    • Prepare dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup:

    • Use a commercially available equilibrium dialysis apparatus (e.g., RED device).

    • Add the plasma containing the test compound to one chamber and the dialysis buffer to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins.

  • Incubation:

    • Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient period (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[14]

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.[15]

    • Analyze the concentrations of the test compound in both samples using a validated LC-MS/MS method.

  • Data Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration (C_free).

    • The concentration in the plasma chamber represents the total drug concentration (C_total).

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB) as follows:

      • fu = C_free / C_total

      • %PPB = (1 - fu) * 100

Causality Behind Experimental Choices: Equilibrium dialysis allows for the passive diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached, providing a direct measure of the free drug concentration. The use of a matrix-matched standard curve in the LC-MS/MS analysis is crucial for accurate quantification.

Cytochrome P450 (CYP) Inhibition Assay

Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a critical component of drug safety evaluation to predict potential drug-drug interactions (DDIs).[16][17]

Protocol: CYP Inhibition (IC50 Determination)

  • Reagents:

    • Human liver microsomes.

    • A panel of specific probe substrates for the major CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).[16][18]

    • NADPH regenerating system.

    • A range of concentrations of the imidazo[1,2-a]pyrazine derivative (test inhibitor).

    • Known positive control inhibitors for each isoform.

  • Incubation:

    • Pre-incubate the liver microsomes, phosphate buffer, and the test inhibitor (or vehicle control) at 37°C.

    • Add the specific CYP probe substrate and incubate for a short period.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time that falls within the linear range of metabolite formation.

    • Terminate the reaction with a cold quenching solution containing an internal standard.

  • Analysis:

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.[16]

Visualization of the CYP Inhibition Assay Principle:

G cluster_control Control (No Inhibitor) cluster_inhibited With Imidazo[1,2-a]pyrazine Inhibitor CYP_control CYP Enzyme Metabolite_control Metabolite (100% Formation) CYP_control->Metabolite_control Metabolism Substrate_control Probe Substrate Substrate_control->CYP_control CYP_inhibited CYP Enzyme Metabolite_inhibited Metabolite (<100% Formation) CYP_inhibited->Metabolite_inhibited Inhibited Metabolism Substrate_inhibited Probe Substrate Substrate_inhibited->CYP_inhibited Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->CYP_inhibited Binding

Caption: Principle of the in vitro CYP450 inhibition assay.

Part 2: In Vivo Pharmacokinetic Studies in Animal Models

Following promising in vitro data, in vivo PK studies are conducted in animal models, typically rodents (mice or rats), to understand the ADME properties of the compound in a whole organism.[6][19][20] These studies are crucial for determining key PK parameters that guide dose selection for efficacy and toxicology studies.[21]

Study Design and Execution

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model:

    • Use healthy, adult male or female rats (e.g., Sprague-Dawley or Wistar) with cannulated jugular veins for serial blood sampling.

    • Acclimatize the animals to the housing conditions for at least one week before the study.

  • Dose Formulation and Administration:

    • Prepare a suitable formulation for the imidazo[1,2-a]pyrazine derivative for both intravenous (IV) and oral (PO) administration. Formulations may include solutions (e.g., in saline with a co-solvent like DMSO or PEG400) or suspensions (e.g., in 0.5% methylcellulose).

    • Administer a single dose of the compound via the IV route (e.g., into the tail vein or via the cannula) and the PO route (by oral gavage).

  • Blood Sampling:

    • Collect serial blood samples (typically 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).[19]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the imidazo[1,2-a]pyrazine derivative in plasma.[10][22]

    • Prepare calibration standards and quality control samples by spiking known amounts of the compound into blank plasma.

    • Process the plasma samples (e.g., by protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences before LC-MS/MS analysis.[23]

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-lifeThe time required for the plasma concentration to decrease by half.
F (%) BioavailabilityThe fraction of the administered dose that reaches the systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Part 3: Bioanalytical Methods: The Role of LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules like imidazo[1,2-a]pyrazine derivatives in biological matrices due to its high sensitivity, selectivity, and speed.[10][24]

Table 2: Typical LC-MS/MS Parameters for Bioanalysis

ParameterTypical Setting/ChoiceRationale
Chromatography Reverse-phase (e.g., C18 column)Suitable for separating moderately polar to nonpolar compounds like many imidazo[1,2-a]pyrazines.
Mobile Phase Gradient elution with water and acetonitrile or methanol containing a modifier (e.g., 0.1% formic acid)Provides good peak shape and ionization efficiency in positive ion mode.
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for a wide range of small molecules.
Mass Spectrometry Triple Quadrupole (QqQ)Allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Detection Mode Positive Ion ModeImidazo[1,2-a]pyrazines typically contain basic nitrogen atoms that are readily protonated.

Part 4: Troubleshooting and Practical Considerations

  • Poor Solubility: Imidazo[1,2-a]pyrazine derivatives can sometimes exhibit poor aqueous solubility. This can be addressed by using co-solvents (e.g., DMSO, PEG400) in formulations, but their concentration should be kept to a minimum to avoid toxic effects.

  • High Plasma Protein Binding: Highly protein-bound compounds may have a low free fraction, potentially limiting their efficacy. It is important to accurately measure the unbound concentration.

  • Rapid Metabolism: If a compound is rapidly metabolized, its in vivo exposure may be low. Strategies to improve metabolic stability include chemical modifications to block metabolically labile sites.

  • Matrix Effects in Bioanalysis: Endogenous components in plasma can interfere with the ionization of the analyte in the mass spectrometer. This can be mitigated by using appropriate sample preparation techniques and a stable isotope-labeled internal standard.

Conclusion

A systematic and rigorous pharmacokinetic profiling of imidazo[1,2-a]pyrazine derivatives is essential for advancing promising candidates through the drug discovery pipeline. By integrating the in vitro and in vivo methodologies described in this guide, researchers can gain a comprehensive understanding of a compound's ADME properties, enabling data-driven decisions to optimize their therapeutic potential. The combination of well-designed experiments, robust bioanalytical methods, and careful data interpretation is the cornerstone of successful pharmacokinetic assessment.

References

  • Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Small and Large Molecule LC-MS - IQVIA Laboratories. (n.d.). IQVIA. [Link]

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. (2017). National Center for Biotechnology Information. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021). LCGC International. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024). American Chemical Society Publications. [Link]

  • ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - NCBI. (2013). National Center for Biotechnology Information. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. (2014). National Center for Biotechnology Information. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022). Visikol. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Evotec. [Link]

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. (2024). Research Square. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (2012). National Center for Biotechnology Information. [Link]

  • Rodent In Vivo PK Service - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018). TSI Journals. [Link]

  • In Vitro ADME - Selvita. (n.d.). Selvita. [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Bienta. [Link]

  • Plasma Protein Binding - QPS Custom-Built Research. (n.d.). QPS. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure | Molecular Pharmaceutics - ACS Publications. (2021). American Chemical Society Publications. [Link]

  • Protein binding: Analysis for efficacy and safety - Labcorp. (n.d.). Labcorp. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (2016). National Center for Biotechnology Information. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (n.d.). PubChem. [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. [Link]

  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (2023). American Chemical Society Publications. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. This guide is designed for researchers, medicinal chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and improve your reaction yields.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate?

The most common and direct approach for synthesizing the imidazo[1,2-a]pyrazine core is through the condensation and subsequent cyclization of a 2-aminopyrazine with an α-halocarbonyl compound. For your specific target, this involves the reaction of 3-methyl-2-aminopyrazine with an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate .

This reaction, a variation of the Tschitschibabin reaction, proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine, followed by an intramolecular condensation to form the fused imidazole ring.

Q2: My reaction yield is consistently below 30%. What are the most common culprits?

Low yields in this synthesis typically stem from a few key areas. Before making significant changes to your protocol, systematically investigate the following:

  • Purity of Reagents and Solvents : This is the most frequent cause of poor outcomes. Impurities in the 2-aminopyrazine starting material or the presence of water in your solvent can significantly interfere with the reaction. Ensure all reagents are of high purity and use anhydrous solvents where specified.[1]

  • Incomplete Reaction : The reaction may be stalling. It is crucial to monitor its progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1]

  • Side Reactions : The formation of unwanted side products can consume your starting materials. These can include dimerization or incomplete cyclization.[1]

  • Atmospheric Conditions : While many protocols do not specify an inert atmosphere, moisture can be detrimental. If you suspect water contamination, running the reaction under nitrogen or argon is a worthwhile troubleshooting step.

Q3: I'm observing multiple spots on my TLC analysis post-reaction. What are the likely side products and how can I minimize them?

Observing multiple products is a common issue. Identifying these byproducts provides valuable clues for optimizing your reaction conditions.

  • Likely Side Products :

    • Incomplete Cyclization Intermediate : The acyclic intermediate formed after the initial N-alkylation may not fully cyclize. This is often more polar than the final product.

    • Dimerization Products : The 2-aminopyrazine can potentially react with itself or other intermediates under certain conditions.

    • Over-alkylation : While less common for this specific scaffold, the product itself could be nucleophilic enough to react with another molecule of ethyl bromopyruvate.[1]

  • Strategies for Minimization :

    • Control Stoichiometry : Use a precise 1:1 to 1:1.1 molar ratio of the 2-aminopyrazine to the ethyl bromopyruvate. An excess of the alkylating agent can promote side reactions.[1]

    • Optimize Temperature : Higher temperatures can accelerate the desired reaction but may also promote the formation of side products. If side reactions are prevalent, try running the reaction at a lower temperature for a longer period.[1]

    • Base Selection : If a base is used to scavenge the HBr byproduct, its strength and stoichiometry are critical. A weak, non-nucleophilic base is often preferred.

Q4: How do I select the optimal catalyst and solvent for this synthesis?

While this reaction can proceed without a catalyst, certain catalysts can improve yields and reaction rates.

  • Catalyst Selection : For related imidazo-fused heterocycles, both Lewis acids and metal catalysts have proven effective.

    • Iodine (I₂) : Has been shown to be a cost-effective and efficient catalyst for one-pot syntheses of similar scaffolds, providing excellent yields in ethanol.[2]

    • Copper(I) Salts (e.g., CuBr) : In related syntheses, CuBr has been identified as a highly effective catalyst, particularly in DMF.[1][3]

    • Palladium Salts (e.g., PdCl₂) : Have demonstrated good results in specific dehydrogenative coupling reactions to form similar fused systems.[4]

  • Solvent Selection : The choice of solvent is critical for solubility and reaction kinetics.

    • Ethanol (EtOH) : A common choice, especially for iodine-catalyzed reactions, as it's a polar protic solvent that facilitates the reaction steps.[2]

    • N,N-Dimethylformamide (DMF) : Often used in copper-catalyzed systems and can be effective at higher temperatures.[3]

    • Acetonitrile (ACN) : A polar aprotic solvent that is also a viable option.

A systematic screening of these conditions is recommended to find the optimal combination for your specific substrate.

Q5: What are the most effective methods for purifying Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate?

Purification can be challenging if the product has a similar polarity to impurities. A multi-step approach is often best.

  • Aqueous Workup/Extraction : After the reaction, a standard aqueous workup is the first step. Because the imidazo[1,2-a]pyrazine core is basic, an acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.[1]

  • Column Chromatography : This is the most common method for final purification. A silica gel column is typically used with a gradient elution system of hexane and ethyl acetate.[5]

  • Recrystallization : If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a more structured approach to diagnosing and solving common synthesis problems.

Problem 1: Low or No Product Formation

If your TLC shows only starting material or very faint product spots, follow this workflow.

G start Low/No Product check_purity Verify Purity of Reagents (3-methyl-2-aminopyrazine & Ethyl Bromopyruvate) start->check_purity check_conditions Confirm Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions If pure increase_temp Incrementally Increase Temperature (e.g., from 60°C to 80°C) check_conditions->increase_temp If correct monitor Monitor by TLC every hour increase_temp->monitor add_catalyst Introduce a Catalyst (e.g., 5 mol% I₂ or CuBr) success Product Formation Observed add_catalyst->success If reaction proceeds monitor->add_catalyst If still no reaction

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Validate Starting Materials : Before anything else, confirm the identity and purity of your starting materials via NMR or another suitable analytical technique. Ethyl bromopyruvate can degrade over time.

  • Optimize Temperature and Time : Some variations of this reaction require reflux for several hours.[6][7] If you are running the reaction at room temperature, slowly increase the heat and monitor for product formation.

  • Consider a Catalyst : If heat alone does not initiate the reaction, the addition of a catalyst like iodine can activate the intermediates and facilitate cyclization.[2]

Problem 2: Significant Side Product Formation

If your TLC is messy with multiple strong spots, focus on refining your reaction parameters.

Table 1: Impact of Reaction Parameters on Selectivity

ParameterObservationRecommended ActionRationale
Stoichiometry Excess side products when using >1.2 eq. of ethyl bromopyruvate.Use a precise 1:1 molar ratio of reactants.Minimizes the chance of over-alkylation or other secondary reactions involving the electrophile.[1]
Temperature Darkening of the reaction mixture and streaking on TLC at high temperatures.Reduce temperature and increase reaction time.High temperatures can cause decomposition and promote undesired side pathways.[1]
Reaction Time Product spot appears and then diminishes over extended time.Monitor TLC and quench the reaction once the starting material is consumed.The product itself might be unstable under the reaction conditions over long periods.
Experimental Protocol: General Procedure

This protocol is a generalized starting point. Optimization will likely be required.

Materials:

  • 3-methyl-2-aminopyrazine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-2-aminopyrazine (1.0 eq).

  • Dissolution : Add anhydrous ethanol (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Addition : Slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature.

  • Heating : Heat the reaction mixture to reflux (approx. 78°C) and monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction typically takes 4-8 hours.

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the generated HBr by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Reduce the solvent volume under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

  • Purification :

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate.[5]

Visualizing the Mechanism

Understanding the reaction pathway is key to troubleshooting. The mechanism involves nucleophilic attack followed by intramolecular cyclization and dehydration.

G reactants 3-methyl-2-aminopyrazine + Ethyl Bromopyruvate alkylation N-Alkylation Intermediate (Pyridinium Salt) reactants->alkylation 1. Nucleophilic Attack cyclization Cyclized Intermediate (Hemiaminal-like) alkylation->cyclization 2. Intramolecular    Condensation product Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate + H₂O + HBr cyclization->product 3. Dehydration

Caption: Plausible reaction mechanism for synthesis.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Maiti, B., & Kapdi, A. R. (2018). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Retrieved from [Link]

  • Martinez, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Retrieved from [Link]

  • Kavitha, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Retrieved from [Link]

  • Reddy, T. S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Reyes-Mendoza, J., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]

  • Sravanthi, G., & Murthy, Y. L. N. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
  • Cocco, M. T., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Retrieved from [Link]

  • Various Authors. (2016). Imidazo[1,2-a]pyrazines. ResearchGate. Retrieved from [Link]

  • da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022).
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Royal Society of Chemistry. Retrieved from [Link]

  • Cocco, M. T., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Welcome to the Technical Support Center for heterocyclic purification. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is a highly valuable building block in medicinal chemistry, frequently utilized in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is a highly valuable building block in medicinal chemistry, frequently utilized in the development of CDK9 inhibitors and antiviral agents[1]. However, the imidazo[1,2-a]pyrazine core presents unique isolation challenges due to its multiple basic nitrogen atoms, hydrogen-bonding capabilities, and susceptibility to trace metal chelation[2].

This guide is designed for research scientists and drug development professionals. It bypasses basic chemistry principles to directly address the mechanistic causes of purification failures and provides self-validating, field-tested protocols to ensure high-purity yields.

Part 1: Troubleshooting FAQs

Q1: Why is my product yield abnormally low after the initial aqueous workup?

The Causality: Imidazo[1,2-a]pyrazines possess a highly polar, nitrogen-rich core. At neutral or slightly acidic pH, the nitrogens at position 7 (pyrazine ring) and position 1 (imidazole ring) become partially protonated. This drastically increases the molecule's aqueous solubility, causing it to remain in the aqueous phase during standard liquid-liquid extraction[3]. The Solution: You must suppress ionization and reduce aqueous solubility. Strictly adjust the aqueous quench to pH 8.0–8.5 using saturated NaHCO₃. Furthermore, saturate the aqueous layer with solid NaCl (salting-out effect) to force the organic solute into the organic phase. Use Ethyl Acetate (EtOAc) or a 9:1 Dichloromethane (DCM):Isopropanol mixture rather than non-polar solvents like Hexane or Ether[4].

Q2: My product streaks heavily on silica gel during flash chromatography, causing co-elution with unreacted starting materials. How can I improve resolution?

The Causality: The basic nitrogen atoms of the imidazopyrazine core interact strongly via hydrogen bonding with the acidic silanol (Si-OH) groups on the surface of standard, unmodified silica gel. This continuous binding and unbinding during elution leads to severe band broadening (streaking). The Solution: Passivate the silica gel prior to loading. Pre-treat the column by flushing it with 2 column volumes of your non-polar mobile phase (e.g., Hexane) containing 1–2% v/v Triethylamine (Et₃N). The Et₃N irreversibly caps the most acidic silanol sites. Alternatively, switch your stationary phase to neutral alumina, which lacks these strongly acidic sites.

Q3: The isolated solid is dark brown instead of the expected pale yellow/white. How do I remove these colorimetric impurities?

The Causality: Imidazoheterocycles are excellent bidentate ligands. If your synthetic route involved metal-catalyzed cross-coupling or if trace transition metals (Pd, Cu, Fe) were present in the reagents, the imidazo[1,2-a]pyrazine will chelate these metals, forming highly colored, soluble complexes that co-elute during chromatography. The Solution: Implement a targeted demetallation step prior to final crystallization. Dissolve the crude product in EtOAc, add activated carbon (Darco, 10-20% w/w) or a metal-scavenging resin (e.g., QuadraSil AP), and heat to 50°C for 30 minutes. Filter through a tightly packed Celite pad.

Part 2: Workflow & Diagnostic Logic

PurificationWorkflow Crude Crude Reaction Mixture (Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate) Quench Aqueous Quench (Sat. NaHCO3) pH ~ 8.0 Crude->Quench Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extraction Organic Organic Phase (Target + Impurities) Extraction->Organic Top Layer Aqueous Aqueous Phase (Salts, Polar Byproducts) Extraction->Aqueous Bottom Layer Drying Drying & Concentration (Na2SO4, Rotary Evaporation) Organic->Drying Chromatography Flash Column Chromatography (Silica Gel, Hexane:EtOAc) Drying->Chromatography Crystallization Recrystallization (EtOAc/Hexane) Chromatography->Crystallization Pooled Fractions Pure Pure Target Compound (>98% Purity) Crystallization->Pure

Fig 1. Standard isolation and purification workflow for imidazo[1,2-a]pyrazine derivatives.

TroubleshootingLogic Issue Impure Product Detected Check1 Unreacted amine starting materials? Issue->Check1 Fix1 Acidic Wash or Alumina Column Check1->Fix1 Yes Check2 Product discolored (brown/black)? Check1->Check2 No Fix2 Activated Carbon Treatment Check2->Fix2 Yes Check3 Yield abnormally low? Check2->Check3 No Fix3 Salt-out aqueous layer Extract with EtOAc Check3->Fix3 Yes

Fig 2. Diagnostic logic tree for resolving common purification issues of imidazoheterocycles.

Part 3: Quantitative Data & Parameters

Table 1: Physicochemical & Chromatographic Parameters

ParameterRecommended Condition / ValueScientific Rationale
Extraction Solvent Ethyl Acetate (EtOAc)Optimal dipole moment to solvate the ester and pyrazine core without extracting highly polar salts[4].
Aqueous pH 8.0 – 8.5Ensures complete deprotonation of the imidazo[1,2-a]pyrazine nitrogens, minimizing aqueous solubility.
Stationary Phase Silica Gel (60-120 mesh) + 1% Et₃NEt₃N passivates acidic silanols, preventing peak tailing and irreversible binding of the basic heterocycle.
Mobile Phase Gradient Hexane : EtOAc (8:2 → 1:1)Provides high-resolution separation from non-polar byproducts before eluting the target compound[1].
Target Rf Value ~0.35 (in 1:1 Hexane:EtOAc)Ideal retention factor for maximizing theoretical plates during flash chromatography.

Part 4: Step-by-Step Methodologies

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed to maximize recovery of the water-soluble heterocyclic core.

  • Quench: Dilute the crude reaction mixture with 10 volumes of EtOAc. Slowly add an equal volume of saturated aqueous NaHCO₃.

  • pH Adjustment: Test the aqueous layer. If the pH is below 8.0, add 1M NaOH dropwise until pH 8.0–8.5 is achieved.

  • Salting Out: Add solid NaCl to the biphasic mixture and stir vigorously until the aqueous layer is fully saturated (undissolved salt remains).

  • Separation: Transfer to a separatory funnel. Collect the top organic layer.

  • Back-Extraction: Extract the aqueous layer twice more with 5 volumes of EtOAc.

  • Self-Validation Check: Spot the final aqueous layer on a silica TLC plate. Visualize under short-wave UV (254 nm). A successful extraction will show zero UV-active material remaining at the baseline.

  • Drying: Combine all organic layers, wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: High-Resolution Flash Chromatography

This protocol prevents the common issue of compound streaking and co-elution.

  • Column Preparation: Prepare a slurry of silica gel in Hexane containing 1% v/v Et₃N. Pack the column and flush with 2 column volumes of the same solvent to neutralize silanol groups.

  • Sample Loading: Due to the compound's potential viscosity, use dry-loading. Dissolve the crude extract in a minimum amount of DCM, add 3 mass equivalents of silica gel, and evaporate to a free-flowing powder. Load this powder evenly onto the top of the column bed.

  • Elution: Begin elution with Hexane:EtOAc (8:2). Gradually increase polarity to 1:1 Hexane:EtOAc.

  • Fraction Collection: Collect fractions and monitor via TLC. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate typically elutes as a sharp band at the 1:1 ratio[1].

  • Self-Validation Check: Perform 2D-TLC on the pooled fractions. Spot the sample, run in Hexane:EtOAc (1:1), dry, rotate the plate 90 degrees, and run again. A single spot on the diagonal confirms the absence of co-eluting isomers or on-column degradation.

Protocol 3: Final Polishing via Recrystallization

Use this step to remove trace colorimetric impurities and achieve >98% purity.

  • Dissolution: Dissolve the chromatographed solid in a minimum volume of boiling EtOAc.

  • Decoloration (If necessary): If the solution is dark, add 10% w/w activated charcoal. Stir at 50°C for 30 minutes, then hot-filter through a Celite pad.

  • Anti-Solvent Addition: To the boiling, clear EtOAc solution, slowly add Hexane dropwise until the solution becomes faintly turbid.

  • Clearing & Cooling: Add 1-2 drops of EtOAc to clear the turbidity. Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours.

  • Harvesting: Chill the flask in an ice bath (0-5°C) for an additional 2 hours to maximize crystal yield. Filter the crystals, wash with ice-cold Hexane, and dry in a vacuum oven at 40°C.

Part 5: References

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent Source: ACS Combinatorial Science URL:

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus Source: MDPI Pharmaceuticals URL:

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids Source: Oxford Academic URL:

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Overview Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) is a highly versatile nitrogen-bridgehead fused heterocyclic building block frequently utilized in the development of kinase inhibitors and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) is a highly versatile nitrogen-bridgehead fused heterocyclic building block frequently utilized in the development of kinase inhibitors and antimicrobial agents [1]. However, working with this scaffold presents significant physicochemical hurdles. The planar, rigid nature of the fused bicyclic system promotes strong π−π stacking, resulting in high crystal lattice energy. Combined with its inherent lipophilicity, this leads to notoriously poor aqueous solubility[2].

This technical guide provides field-proven troubleshooting strategies to overcome these solubility barriers across both in vitro assays and in vivo formulation development.

Troubleshooting Guide & FAQs

Q1: Why does the compound crash out of solution when transitioning from a DMSO stock to an aqueous assay buffer? A1: This is a classic example of the "solvent shift" effect. The compound is highly soluble in aprotic solvents like DMSO due to favorable dipole-dipole interactions. When introduced to an aqueous environment, the sudden change in the dielectric constant forces the lipophilic imidazo[1,2-a]pyrazine core to aggregate, driven by hydrophobic exclusion and rapid crystal nucleation. Resolution: To mitigate this, keep the final DMSO concentration 1% (v/v) and introduce a surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to the aqueous buffer before adding the DMSO stock. This lowers interfacial tension and provides hydrophobic binding pockets to keep the compound in solution [3].

Q2: Can I use pH adjustment to improve the aqueous solubility of this compound? A2: Yes, but with strict limitations. The imidazo[1,2-a]pyrazine core contains weakly basic nitrogen atoms. At a physiological pH of 7.4, the molecule remains predominantly in its unionized, lipophilic free-base form. By lowering the pH (e.g., pH 3.5–4.0), these nitrogens become protonated, forming a highly water-soluble cationic salt [3]. Critical Warning: You must balance the pH carefully. Dropping the pH below 3.0, especially in the presence of heat, risks hydrolyzing the ethyl ester at the C3 position into a carboxylic acid, fundamentally altering your test article.

Q3: What is the most effective formulation strategy for in vivo dosing (e.g., IV or oral gavage) when pH adjustment is not physiologically viable? A3: Cyclodextrin complexation is the gold standard here. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that perfectly accommodates the molecular radius of the bicyclic imidazopyrazine core. The hydrophilic exterior of the cyclodextrin ensures aqueous solubility, effectively shielding the lipophilic drug from the water without altering its chemical structure [3].

Q4: How can we overcome the high crystal lattice energy for solid oral dosage forms in late-stage development? A4: For advanced preclinical stages, Amorphous Solid Dispersions (ASDs) are required. By utilizing techniques like spray drying or hot-melt extrusion with polymers (e.g., PVP or HPMCAS), the compound is trapped in a high-energy amorphous state. This completely bypasses the thermodynamic hurdle of breaking the crystal lattice during dissolution in the gastrointestinal tract [2].

Quantitative Data: Solubility Enhancement Decision Matrix

Formulation StrategyMechanism of ActionExpected Solubility GainOptimal ApplicationCritical Limitations
Co-solvents (DMSO / Tween-80)Lowers interfacial tension & disrupts hydrophobic aggregation.10x – 50xIn vitro biochemical & cellular assays.Cytotoxicity at >1% DMSO; potential assay interference.
pH Adjustment (pH 3.5 – 4.0)Protonates basic nitrogens to form a soluble cationic salt.50x – 100xOral gavage (gastric absorption models).Risk of C3 ethyl ester hydrolysis at pH < 3; injection site necrosis.
Cyclodextrins (HP- β -CD)Encapsulates the lipophilic core in a hydrophobic cavity.100x – 500xIntravenous (IV) dosing and PK studies.High formulation volume required; displacement by endogenous lipids.
Amorphous Solid Dispersions Traps compound in a high-energy amorphous polymer matrix.>1000xLate-stage preclinical solid oral dosage forms.Requires specialized equipment; thermodynamic instability (recrystallization).

Self-Validating Experimental Protocols

Protocol 1: Preparation of a 10 mM In Vitro Assay Stock

This protocol is designed to prevent micro-precipitation during solvent shifts.

  • Weighing & Solubilization: Weigh the required mass of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate and dissolve it in 100% anhydrous DMSO.

    • Causality: Using strictly anhydrous DMSO prevents the premature introduction of water molecules, which can trigger localized nucleation and micro-crystal formation.

  • Buffer Preparation: Supplement your target aqueous assay buffer with 0.01% – 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA).

    • Causality: Surfactants lower the interfacial tension, while BSA provides hydrophobic pockets that act as a thermodynamic "sink" for the lipophilic compound, preventing self-aggregation.

  • Solvent Shift (Mixing): Add the DMSO stock dropwise to the vigorously vortexed aqueous buffer to achieve a final concentration of 1% DMSO.

    • Causality: Rapid mechanical dispersion prevents localized zones of high drug concentration, which thermodynamically favor precipitation.

  • Validation (Self-Validating Step): Measure the optical density (OD) of the final solution at 600 nm. An OD 600​ > 0.05 indicates light scattering from micro-precipitates, signaling that the concentration has exceeded the kinetic solubility limit.

Protocol 2: Generation of an HP- β -CD Inclusion Complex for In Vivo Dosing

This protocol physically shields the compound for IV administration without altering its chemical structure.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile water or saline.

  • Direct Addition: Add the solid Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate directly to the cyclodextrin solution.

    • Causality: Do not use a volatile organic co-solvent to pre-dissolve the drug. Residual solvent molecules can become trapped in the cyclodextrin cavity, outcompeting the drug and falsely inflating apparent solubility.

  • Thermal Complexation: Stir the suspension at 40°C – 45°C for 24 hours.

    • Causality: Mild heat provides the kinetic energy required for the drug to enter the cyclodextrin cavity. Temperatures must strictly remain below 50°C to prevent the hydrolysis of the ethyl ester at the C3 position.

  • Filtration & Validation (Self-Validating Step): Filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed drug. Quantify the dissolved concentration in the filtrate via HPLC-UV against a standard curve to validate the exact dosing concentration.

Workflow Visualization

SolubilityWorkflow Start Assess Solubility of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD Dosing) Start->InVivo DMSO Prepare 10-20 mM DMSO Stock InVitro->DMSO pHTolerable Is Acidic pH Physiologically Tolerable? InVivo->pHTolerable Dilution Dilute in Aqueous Buffer (Final DMSO < 1%) DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation AddSurfactant Add 0.01-0.1% Tween-20 or 0.1% BSA to Buffer Precipitation->AddSurfactant Yes ProceedAssay Proceed with Assay Precipitation->ProceedAssay No AddSurfactant->ProceedAssay AcidicForm Formulate in pH 3.5-4.0 (Protonation of Pyrazine) pHTolerable->AcidicForm Yes (e.g., Gastric) Cyclodextrin HP-β-CD Complexation (10-20% w/v) pHTolerable->Cyclodextrin No (e.g., IV Dosing) ASD Amorphous Solid Dispersion (Spray Drying with PVP) Cyclodextrin->ASD If higher dose needed

Decision tree for overcoming Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate solubility issues.

References

  • [1] Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. ResearchGate. URL: [Link]

  • [4] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI Pharmaceuticals. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Prepared by the Senior Application Scientist Team This technical guide is designed for researchers, scientists, and drug development professionals working with Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. Our goal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This technical guide is designed for researchers, scientists, and drug development professionals working with Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. Our goal is to provide a comprehensive resource for troubleshooting common experimental hurdles and to present scientifically-grounded strategies for enhancing the biological activity of this promising scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will leverage established principles of medicinal chemistry and formulation science to help you unlock the full potential of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted biological activities for the imidazo[1,2-a]pyrazine scaffold?

The imidazo[1,2-a]pyrazine ring system is a versatile scaffold with a multitude of reported biological activities.[1] Derivatives have shown potential as:

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines.[3][4][5] Recent studies have identified potent inhibitors of enzymes like ENPP1, which is a negative regulator of the cGAS-STING pathway in cancer immunotherapy.[6]

  • Antioxidant Agents: Several derivatives have demonstrated significant free radical scavenging activity.

  • Antimicrobial Agents: Including antibacterial and antifungal properties.[1][7]

  • Anti-inflammatory and Anti-ulcer Agents: Some compounds have shown cytoprotective properties and anti-inflammatory potential.[2][8][9]

Your starting compound, Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, serves as an excellent foundational molecule for exploring these activities.

Q2: My compound has low aqueous solubility. How can I address this for in vitro assays?

Poor aqueous solubility is a common challenge for heterocyclic compounds.[10][11] For initial in vitro screening, you can typically prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.

Critical Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[12] If solubility issues persist even with DMSO, it may indicate that your compound is precipitating in the assay medium. This is a common cause of inconsistent results and should be investigated by visually inspecting the wells for precipitate or by using light scattering techniques.

Q3: What factors should I consider when designing a cell-based assay for this compound?

The design of a robust cell-based assay is critical. Key considerations include:

  • Biological Relevance: Whenever possible, use cell lines where the target pathway is active and relevant to the disease model. Using cells with endogenous expression of the target is preferable to overexpression systems.[13]

  • Compound Interference: Be aware of potential assay artifacts. For example, some compounds can be autofluorescent, interfering with fluorescence-based readouts.[12] Always run a "compound-only" control (without cells) to check for this.

  • Endpoint Selection: Assays that measure metabolic activity (like MTT or AlamarBlue) are common but can sometimes be misleading. Direct cell counting or image-based assays can provide more accurate measures of cell proliferation and cytotoxicity.[13]

  • Time and Concentration: Optimize both the incubation time and the concentration range for your specific compound and cell line. A broad concentration range is necessary to determine an accurate dose-response curve.[14]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research and provides a logical framework for resolving them.

Problem: My compound shows low or no potency in my primary assay.

Low potency is a frequent starting point in drug discovery.[15] Before embarking on extensive chemical synthesis, it's crucial to validate the initial result.

Troubleshooting Workflow for Low Potency

G A Start: Low Potency Observed B Is the compound soluble in the assay medium? A->B C Confirm compound identity and purity (e.g., LC-MS, NMR). B->C Yes G Improve solubility. Prepare fresh stocks, check final DMSO concentration, consider formulation strategies. B->G No D Re-evaluate assay design. Is the target expressed and active? Are controls behaving as expected? C->D E Investigate cellular uptake. Is the compound cell-permeable? D->E H Compound is likely inactive in this assay. Consider alternative targets or scaffolds. D->H No, assay is flawed F Proceed to SAR-guided structural modification. E->F Yes I Consider prodrug strategies or delivery systems to enhance permeability. E->I No

Caption: A decision tree for troubleshooting low compound potency.

Q&A for Low Potency:

  • Q: How can I be sure my compound isn't degrading in the assay?

    • A: Perform a stability study. Incubate your compound in the complete assay medium (including cells, if applicable) for the duration of the experiment. At various time points, extract the compound and analyze its concentration and integrity using LC-MS.

  • Q: What if my compound is potent in a biochemical (cell-free) assay but not in a cell-based assay?

    • A: This classic issue often points to poor cell permeability or rapid efflux by transporters in the cell membrane.[16] You may need to consider structural modifications to increase lipophilicity or explore prodrug strategies to mask polar groups and facilitate cell entry.[17][18]

Problem: I am observing high variability between replicate experiments.

Inconsistent results can undermine the reliability of your data.

  • Q: What are the most common sources of variability in cell-based assays?

    • A: Common culprits include:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

      • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that your seeding density is optimized for the assay duration.

      • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent concentrations of the active compound in your assay wells.

      • Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate solutes and affect cell health. Consider not using the outermost wells or filling them with sterile PBS to mitigate this.

Strategies for Enhancing Biological Activity

Once you have a validated, albeit modestly active, starting compound, the next phase involves rationally designed modifications to improve potency and drug-like properties.

Part A: Structure-Activity Relationship (SAR) Guided Synthesis

The imidazo[1,2-a]pyrazine core has several positions amenable to chemical modification. Based on published literature, the C2, C3, and C8 positions are key sites for introducing diversity to modulate biological activity.

Key Modification Points on the Imidazo[1,2-a]pyrazine Scaffold

Caption: Key positions on the imidazo[1,2-a]pyrazine core for synthetic modification.

Experimental Protocol: Synthesis of C8-Amino Derivatives

This protocol is based on literature precedents showing that amination at the C8 position can enhance biological activity.[1] It assumes the synthesis of an 8-bromo precursor from your starting material.

Step 1: Bromination of the C8 Position

  • Reactants: Dissolve Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Reagent: Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield Ethyl 8-bromo-imidazo[1,2-a]pyrazine-3-carboxylate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

  • Reactants: In a pressure-tolerant vial, combine the 8-bromo precursor (from Step 1), the desired amine (e.g., morpholine, piperidine, or various anilines), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Solvent: Add an anhydrous, aprotic solvent such as dioxane or toluene.

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent, filter through celite to remove the catalyst, and concentrate the filtrate. Purify the resulting C8-amino derivative by column chromatography.

Step 3: (Optional) Ester Hydrolysis to Carboxylic Acid

  • Reactants: Dissolve the C8-amino ethyl ester in a mixture of THF/Methanol/Water.

  • Reagent: Add an excess of lithium hydroxide (LiOH).

  • Reaction: Stir at room temperature until the ester is fully hydrolyzed.

  • Workup: Acidify the reaction mixture with dilute HCl to pH ~4-5 and extract the carboxylic acid product with an organic solvent.

Table 1: Example SAR Data for Imidazo[1,2-a]pyrazines (Antioxidant Activity)

Compound IDC8-SubstituentIC₅₀ (μM)[1]Interpretation
4a (unsubstituted)-H28.14Baseline Activity
5a-morpholino12.8~2.2x Improvement
5b-piperidino12.16~2.3x Improvement
5d-N(Et)₂8.54~3.3x Improvement
6b (C3-bromo)-N(Et)₂9.75C3-Br with C8-amine is also potent
Ascorbic Acid(Standard)5.84Reference Compound

This data clearly demonstrates that introducing small dialkylamino or cyclic amino groups at the C8 position significantly improves antioxidant activity.[1]

Part B: Formulation and Delivery Strategies

If SAR efforts fail to yield sufficient potency or if the compound suffers from poor pharmacokinetic properties, advanced formulation strategies can provide a path forward.[10] These methods aim to improve solubility, permeability, and bioavailability without altering the core chemical structure.[19][20]

1. Prodrug Approach

A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body.[21][22] This is an excellent strategy for overcoming poor membrane permeability.[18]

  • Strategy: For your compound, the carboxylic acid (generated from ester hydrolysis) is an ideal handle for creating prodrugs. Esterifying the acid with a promoiety containing a solubilizing group or a group that is cleaved by intracellular esterases can dramatically improve cellular uptake.

2. Nanoparticle-Based Drug Delivery

Encapsulating your compound in a nanoparticle can overcome solubility issues, protect it from degradation, and potentially target it to specific tissues.[23][24][25]

  • Common Nanoparticle Types:

    • Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs.[24]

    • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, offering controlled and sustained release.[23]

    • Solid Lipid Nanoparticles (SLNs): Lipid-based carriers that are solid at room temperature, combining advantages of polymeric nanoparticles and lipid emulsions.[19]

Table 2: Comparison of Enhancement Strategies

StrategyPrimary GoalWhen to UseKey AdvantageKey Disadvantage
SAR-Guided Synthesis Improve intrinsic potency and selectivity.Compound has validated activity but is not potent enough.Can lead to orders-of-magnitude improvement in potency.[26]Resource-intensive (synthesis and re-screening).
Prodrug Development Improve permeability, solubility, or targeted delivery.Compound is potent in biochemical assays but not in cells; poor PK properties.Overcomes specific ADME barriers without altering the core pharmacophore.Requires careful design to ensure efficient cleavage to the active drug.[21]
Nanoparticle Formulation Improve solubility, stability, and bioavailability; enable targeting.Compound has very poor solubility or requires targeted delivery to a specific site (e.g., a tumor).Can formulate "difficult" molecules; potential for passive or active targeting.[27]Complex manufacturing and characterization; potential for immunogenicity.

By systematically applying the troubleshooting logic and enhancement strategies outlined in this guide, researchers can effectively navigate the challenges associated with developing Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate and its derivatives into potent, biologically active agents.

References

  • Myadaraboina S, Alla M, Parlapalli A, Manda S. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthes. TSI Journals. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]

  • Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Juniper Publishers. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link]

  • Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. [Link]

  • The Problems with the Cells Based Assays. SciTechnol. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Nuisance compounds in cellular assays. PMC. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral. Journal of Medical Science. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers. PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • (PDF) Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. ResearchGate. [Link]

  • Designing highly potent compounds using a chemical language model. PMC. [Link]

  • What problems are associated with compounds that have low potency for their target? Vaia. [Link]

  • Nanoparticles as Drug Delivery Systems. IntechOpen. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

  • Trends in Cell-based Assays. Agilent. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell-Based Assays with Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals troubleshoot complex cell-based assays involv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals troubleshoot complex cell-based assays involving Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate .

This compound belongs to the imidazo[1,2-a]pyrazine class, a highly privileged chemical scaffold with a dual identity in molecular biology. On one hand, it serves as a potent pharmacophore for small-molecule kinase inhibitors (e.g., targeting Aurora kinases and EphB4)[1]. On the other hand, the imidazo[1,2-a]pyrazine core is the fundamental structural unit of marine luciferins, such as coelenterazine and furimazine, making it highly prone to interfering with bioluminescent reporter assays[2].

Understanding the causality behind how this molecule interacts with cellular environments, intracellular enzymes, and assay readouts is critical for generating trustworthy, artifact-free data.

Intracellular Workflow & Interference Pathways

Before troubleshooting, it is essential to visualize how the compound behaves once introduced to a cell culture system. The esterification of the carboxylate group increases lipophilicity, driving membrane permeation, but it also introduces susceptibility to intracellular esterases.

G cluster_Intracellular Intracellular Environment Cmpd Ethyl 8-methylimidazo[1,2-a] pyrazine-3-carboxylate Membrane Cell Membrane (Lipid Bilayer) Cmpd->Membrane Lipophilic diffusion Esterase Carboxylesterases (Hydrolysis) Membrane->Esterase Intracellular entry Kinase Target Kinase (e.g., Aurora A/B) Membrane->Kinase Direct binding Luciferase Luciferase Reporter (Assay Interference) Membrane->Luciferase Structural mimicry ActiveAcid Carboxylic Acid Metabolite Esterase->ActiveAcid Ester cleavage ActiveAcid->Kinase Altered affinity

Intracellular workflow of imidazo[1,2-a]pyrazines, highlighting target engagement and interference.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does the compound precipitate when added to my cell culture media?

The Causality: Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate is highly lipophilic due to the ethyl ester masking the polar carboxylic acid. When transitioning directly from a 100% DMSO master stock into an aqueous, serum-rich environment at room temperature or colder, the local concentration of the compound exceeds its thermodynamic solubility limit, causing kinetic precipitation. The Solution: Never add the DMSO stock directly to cold media. Utilize an intermediate dilution step in pre-warmed, serum-free media to prevent localized supersaturation, ensuring the final DMSO concentration remains ≤0.5% (See Protocol 1).

Q2: I am seeing anomalous signal quenching in my NanoLuc/Renilla reporter assay. What is causing this?

The Causality: The imidazo[1,2-a]pyrazine core is the exact pharmacophore of coelenterazine and furimazine, the native substrates for Renilla, Gaussia, and NanoLuc luciferases[2]. Your test compound is structurally mimicking the luciferin. It competitively binds to the luciferase enzyme's active site without emitting light, acting as a potent competitive inhibitor and quenching your assay signal[2]. The Solution: You cannot use imidazo[1,2-a]pyrazine derivatives in assays relying on coelenterazine-based luciferases. You must switch to an orthogonal readout, such as a Firefly luciferase (which uses a structurally unrelated D-luciferin), a fluorescent reporter (e.g., GFP), or a direct Western Blot (See Protocol 2).

Q3: The compound is highly potent in biochemical kinase assays but shows a massive IC50 right-shift in cells. Why?

The Causality: While the ethyl ester facilitates initial membrane permeation, it is highly susceptible to hydrolysis by ubiquitous intracellular carboxylesterases[3]. Once cleaved into the corresponding carboxylic acid, the molecule becomes negatively charged at physiological pH. This can lead to "ion trapping" within specific cellular compartments (like lysosomes) or drastically alter its binding affinity to the target kinase compared to the esterified parent drug[1]. Furthermore, high serum protein binding in the media can reduce the free fraction of the drug. The Solution: Perform a "Serum-Shift Assay" (comparing IC50 in 1% FBS vs. 10% FBS) to rule out protein binding. If esterase cleavage is the culprit, consider pre-treating cells with a broad-spectrum esterase inhibitor (e.g., Bis-pNPP) to validate the mechanism.

Troubleshooting Decision Tree

Troubleshooting Start Assay Issue Detected Q1 Precipitation in Media? Start->Q1 Q2 Anomalous Luminescence? Start->Q2 Q3 Poor Cellular Efficacy? Start->Q3 Sol1 Optimize DMSO pre-dilution Max 0.5% final Q1->Sol1 Yes Sol2 Switch to orthogonal readout (e.g., Western Blot) Q2->Sol2 Yes Sol3 Perform Serum-Shift Assay Assess esterase cleavage Q3->Sol3 Yes

Decision tree for troubleshooting cell-based assay issues with imidazo[1,2-a]pyrazine derivatives.

Quantitative Troubleshooting Metrics

Use the following self-validating metrics to benchmark your assay conditions and identify the root cause of experimental failure.

ParameterOptimal RangeTroubleshooting IndicatorCorrective Action
Final DMSO Concentration 0.1% - 0.5%> 1.0% (Causes cytotoxicity & precipitation)Implement intermediate aqueous dilution steps.
Assay Signal-to-Background > 5.0< 2.0 (Indicates luciferase quenching)Switch to NanoBRET, Firefly, or Western Blot.
IC50 Shift (Biochemical vs Cell) 1x - 10x> 50x (Indicates poor permeability or efflux)Inhibit efflux pumps (e.g., Verapamil) or esterases.
Serum Protein Binding < 90%> 98% (Loss of free active fraction)Perform target engagement assay in 1% FBS.

Validated Experimental Protocols

Protocol 1: Artifact-Free Compound Formulation for Cell Assays

Objective: Prevent kinetic precipitation of the lipophilic ethyl ester and ensure accurate, reproducible dosing.

  • Master Stock Preparation: Dissolve Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate in 100% anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at -20°C to prevent moisture absorption and ester hydrolysis.

  • Intermediate Aqueous Dilution: Prepare a 10× working stock by diluting the DMSO master stock into pre-warmed (37°C) serum-free culture media. Vortex immediately.

    • Scientific Rationale: Adding DMSO directly to cold, serum-rich media causes localized supersaturation and micro-precipitation of the compound before it can disperse.

  • Serum Equilibration: Add Fetal Bovine Serum (FBS) to the intermediate dilution to match your final assay concentration (e.g., 10%). Incubate for 15 minutes at 37°C to allow steady-state protein binding to occur naturally.

  • Cell Treatment: Add the 10× stock to the assay wells (e.g., 10 µL into 90 µL of media) to achieve a final DMSO concentration of ≤0.5%.

Protocol 2: Orthogonal Target Engagement (Phospho-Kinase Western Blot)

Objective: Bypass luciferase reporter interference to validate true intracellular target inhibition (e.g., Aurora Kinase)[1].

  • Cell Seeding: Seed target cells (e.g., HCT116 or HeLa) at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the formulated compound (from Protocol 1) in a dose-response format (0.1 µM to 10 µM) for 2–4 hours. Include a vehicle control (0.5% DMSO).

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse using RIPA buffer supplemented with 1× Protease and Phosphatase Inhibitor Cocktails.

    • Scientific Rationale: Rapid lysis on ice immediately halts kinase/phosphatase activity, preventing post-treatment shifts in phosphorylation states.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against the target biomarker (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B inhibition) and a loading control (e.g., total Histone H3).

References

  • Kerekes, A. D., et al. "Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure." Journal of Medicinal Chemistry - ACS Publications. 1

  • Janin, Y. L., et al. "Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins: Essential Tools for Bioluminescence-Based Investigations." Chemistry - A European Journal. 2

  • Wang, Y., et al. "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." ACS Pharmacology & Translational Science. 3

Sources

Optimization

Technical Support Center: Scale-Up Production of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Welcome to the Process Chemistry Support Center. This guide is tailored for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is tailored for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate from bench-scale (grams) to pilot-scale (kilograms).

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors and phosphodiesterase (PDE) inhibitors . Scaling its synthesis requires strict control over cyclocondensation regioselectivity, reagent stability, and crystallization dynamics.

Section 1: Mechanistic Overview & Process Workflow

The synthesis relies on the bimolecular condensation of 2-amino-3-methylpyrazine with an α -halo- β -aldo ester, specifically ethyl 2-chloro-3-oxopropanoate . The reaction proceeds via an initial nucleophilic attack by the exocyclic amine onto the aldehyde (forming an imine intermediate), followed by an intramolecular cyclization where the pyrazine N1 nitrogen displaces the chloride at the α -carbon. This specific regiochemistry ensures the carboxylate group is positioned at C3 of the newly formed fused imidazo[1,2-a]pyrazine system.

ScaleUpWorkflow R1 Raw Materials: 2-Amino-3-methylpyrazine + Ethyl 2-chloro-3-oxopropanoate S1 Reactor Loading Solvent: DME, Base: NaHCO3 Temp: 0-5 °C R1->S1 S2 Cyclocondensation Temp: 80 °C (Reflux), 12-16 h S1->S2 Heating IPC In-Process Control (HPLC) Target: <2% Starting Material S2->IPC IPC->S2 Fail (Add time) S3 Workup & Phase Separation EtOAc / Aqueous Wash IPC->S3 Pass S4 Controlled Crystallization Solvent: EtOH / Heptane S3->S4 Prod Ethyl 8-methylimidazo[1,2-a] pyrazine-3-carboxylate (>98% Purity) S4->Prod

Process workflow for the scalable synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate.

Section 2: Standard Operating Procedure (1-Kilogram Scale)

To ensure trustworthiness and self-validation, the following protocol incorporates built-in In-Process Controls (IPCs) and causality-driven parameter limits.

Step 1: Reactor Preparation and Reagent Charging

  • Action: Charge a 20 L jacketed glass reactor with 1,2-dimethoxyethane (DME, 10 L) and 2-amino-3-methylpyrazine (1.0 kg, 9.16 mol).

  • Causality: DME is preferred over ethanol at scale because its higher boiling point and aprotic nature reduce the solvolysis of the highly reactive α -halo ester, minimizing byproduct formation.

  • Action: Add sodium bicarbonate (NaHCO3, 1.54 kg, 18.3 mol, 2.0 eq). Cool the suspension to 0–5 °C.

Step 2: Controlled Addition of Alkylating Agent

  • Action: Dissolve ethyl 2-chloro-3-oxopropanoate (1.51 kg, 10.0 mol, 1.1 eq) in DME (2 L). Add this solution dropwise over 2 hours while maintaining the internal temperature strictly below 5 °C.

  • Causality: α -halo carbonyls are thermally unstable. Rapid addition causes localized heating, leading to self-condensation and polymerization of the reagent.

Step 3: Cyclocondensation

  • Action: Gradually heat the reactor to 80 °C (reflux) and stir for 12–16 hours.

  • Self-Validating IPC: Sample the reaction mixture at 12 hours. Perform HPLC analysis. The reaction is deemed complete when unreacted 2-amino-3-methylpyrazine is <2.0% (AUC). If >2.0%, continue heating in 2-hour increments.

Step 4: Workup and Phase Separation

  • Action: Cool to 20 °C. Filter the mixture to remove inorganic salts (NaCl, unreacted NaHCO3). Concentrate the filtrate under reduced pressure to 30% of its original volume.

  • Action: Partition the residue between Ethyl Acetate (8 L) and Water (5 L). Separate the organic layer, wash with brine (3 L), and dry over anhydrous Na2SO4.

Step 5: Controlled Crystallization & Decolorization

  • Action: Perform a solvent swap from EtOAc to Ethanol via distillation. Once in Ethanol (approx. 3 L), heat to 60 °C to ensure complete dissolution. Add activated carbon (100 g) and stir for 30 minutes. Filter hot through a Celite pad.

  • Action: Slowly add Heptane (6 L) as an antisolvent to the filtrate over 1 hour. Cool the mixture to 0 °C at a rate of 10 °C/hour. Filter the resulting crystalline solid and dry in a vacuum oven at 45 °C.

Section 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Low Yield / High Impurities Q1 Is unreacted ethyl 2-chloro-3-oxopropanoate present? Issue->Q1 A1_Yes Cause: Reagent degradation. Action: Dose at 0 °C, use fresh batch. Q1->A1_Yes Yes Q2 Are dialkylated or O-alkylated byproducts high? Q1->Q2 No A2_Yes Cause: Base too strong / excess heating. Action: Switch to NaHCO3, control T. Q2->A2_Yes Yes A2_No Cause: Poor crystallization. Action: Adjust EtOH/Heptane ratio. Q2->A2_No No

Troubleshooting logic tree for resolving low yield and impurity issues during scale-up.

Q1: We used ethyl bromopyruvate as the alkylating agent, but NMR confirms we isolated the 2-carboxylate isomer instead of the desired 3-carboxylate. Why? Expert Insight: This is a classic regiochemical pitfall in imidazo-heterocycle synthesis. Ethyl bromopyruvate (Br-CH2-CO-COOEt) condenses with 2-aminopyrazines to yield the imidazo[1,2-a]pyrazine-2 -carboxylate. This happens because the ring nitrogen attacks the CH2Br (forming C3) and the exocyclic amine attacks the ketone (forming C2, bearing the ester). To synthesize the 3-carboxylate , you must use ethyl 2-chloro-3-oxopropanoate (or its enol equivalent). In this case, the ring nitrogen attacks the α -chloro carbon (forming C3, bearing the ester), and the amine condenses with the aldehyde (forming C2).

Q2: HPLC analysis shows a persistent impurity at RRT 1.15. LC-MS indicates it has the same mass as the product. What is it? Expert Insight: You are likely observing the O-alkylated byproduct. While 2-amino-3-methylpyrazine strongly prefers N-alkylation to form the imidazo[1,2-a]pyrazine core, using a base that is too strong (e.g., K2CO3 or NaOH) can deprotonate the intermediate amide/imine, leading to competitive O-alkylation of the carbonyl oxygen. Solution: Stick to a mild, heterogeneous base like NaHCO3. Its limited solubility in DME ensures a low steady-state concentration of base, which is sufficient to neutralize the generated acid without promoting O-alkylation .

Q3: The final product has a persistent reddish-brown tint even after crystallization. How can we achieve a white/off-white powder? Expert Insight: Imidazo[1,2-a]pyrazines are susceptible to trace oxidation, and pyrazine polymerization byproducts are highly chromophoric. Solution: Do not skip the hot charcoal treatment in Step 5. Activated carbon selectively adsorbs these polymeric impurities. Ensure the filtration is done hot (>50 °C) to prevent premature crystallization of the product on the Celite pad.

Section 4: Quantitative Data & Optimization Metrics

To assist in your scale-up validation, the table below summarizes the expected quantitative metrics across different scales based on optimized parameters.

Scale (Input)Solvent Vol.Base Eq.Yield (%)Purity (HPLC)E-Factor
10 g (Bench) 100 mL2.082%99.1%~15
100 g (Kilo Lab) 1.0 L2.078%98.8%~12
1.0 kg (Pilot) 10.0 L2.075%>99.0%*~10

*Assumes strict implementation of the hot charcoal filtration step.

References

  • Title: Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters URL: [Link]

Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyrazine-3-carboxylate Optimization &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate . Recently, this hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate . Recently, this heterocyclic scaffold has garnered significant attention as a highly potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a critical negative regulator of the cGAS-STING immune pathway [1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and structural optimization strategies to translate this base scaffold into a highly efficacious lead candidate.

Troubleshooting Terminal: Efficacy & SAR Discrepancies

Q: My biochemical assays show strong target binding for Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, but cellular efficacy (e.g., STING pathway activation) is exceptionally poor. What is causing this drop-off? A: This is a classic pharmacokinetic disconnect caused by the C3-ethyl ester.

  • The Causality: The ethyl ester is highly lipophilic but acts as a metabolic liability in cellulo. Intracellular esterases rapidly hydrolyze the ethyl ester into the corresponding free carboxylic acid. While the free acid might theoretically engage in hydrogen bonding within the ENPP1 active site, it is highly polar and permanently ionized at physiological pH, rendering it completely cell-impermeable.

  • The Solution: You must replace the C3-ester with a metabolically stable, cell-permeable bioisostere. Converting the ester to a primary/secondary carboxamide or a 1,3,4-oxadiazole ring maintains the necessary hydrogen bond acceptor/donor profile for deep pocket engagement while resisting esterase cleavage [1].

Q: In vivo pharmacokinetic (PK) studies of my C3-optimized derivatives show rapid clearance and a short half-life. How can I improve the metabolic stability of the core scaffold? A: The vulnerability lies at the C8 position.

  • The Causality: The 8-methyl group on the imidazo[1,2-a]pyrazine core is highly susceptible to CYP450-mediated aliphatic oxidation, rapidly forming a hydroxymethyl metabolite that is subsequently glucuronidated and cleared.

  • The Solution: Block this metabolic soft spot by substituting the 8-methyl group with a sterically similar but electronically deactivated moiety, such as a trifluoromethyl ( −CF3​ ) or a cyclopropyl group. This modification drastically increases the human liver microsome (HLM) half-life without perturbing the compound's binding pose.

Quantitative Data: SAR Optimization Matrix

Table 1: Impact of structural modifications on ENPP1 inhibition and pharmacokinetic parameters.

Scaffold ModificationC3 SubstitutionC8 SubstitutionENPP1 IC₅₀ (nM)HLM t₁/₂ (min)Caco-2 Permeability (Pₐₚₚ × 10⁻⁶ cm/s)
Base Scaffold Ethyl esterMethyl145.0120.8 (Poor)
Hydrolyzed Carboxylic acidMethyl>10,000>60<0.1 (Impermeable)
Amidation Primary amideMethyl45.2254.5 (Moderate)
Bioisostere 1,3,4-OxadiazoleMethyl12.54518.2 (High)
Optimized Lead 1,3,4-OxadiazoleTrifluoromethyl5.7 >120 22.4 (High)

Methodology Database: Synthetic Workflows & Validation

Q: When synthesizing the imidazo[1,2-a]pyrazine core via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, I am experiencing yields below 30% and heavy tarring. How do I optimize the cyclization? A: Traditional Lewis acids (like ZnCl2​ or Sc(OTf)3​ ) often drive competitive Schiff base hydrolysis or rapid polymerization of the isocyanide component.

  • The Causality: Strong Lewis acids over-activate the aldehyde, leading to side reactions before the 2-aminopyrazine can fully condense. Switching to a mild, halophilic catalyst like molecular Iodine ( I2​ ) selectively activates the imine intermediate for the [4+1] cycloaddition without degrading the isocyanide [2].

Protocol: Iodine-Catalyzed One-Pot Synthesis

This protocol is designed as a self-validating system to ensure intermediate integrity before proceeding to purification.

  • Reagent Assembly: In a 25 mL round-bottom flask, dissolve 2-amino-3-methylpyrazine (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in absolute ethanol (5.0 mL).

  • Catalytic Activation: Add molecular Iodine (10 mol%) to the stirring mixture. Note: The solution will turn a deep brown. The iodine acts as a mild catalyst, preventing the rapid exothermic polymerization seen with metal triflates.

  • Cycloaddition Initiation: Slowly add tert-butyl isocyanide (1.2 mmol) dropwise over 5 minutes to control the thermal release of the Ugi-type reaction.

  • Incubation: Stir the mixture at room temperature (25°C) for 4–6 hours.

  • In-Process Validation (Critical Step): Do not proceed to workup blindly. Spot the reaction mixture on a silica TLC plate (Eluent: Ethyl Acetate/Hexane 1:1).

    • Validation Check: The disappearance of the imine intermediate and the emergence of a distinct, blue-fluorescent spot under 365 nm UV light confirms successful imidazo[1,2-a]pyrazine formation. If the fluorescent spot is absent, verify the integrity of your isocyanide reagent.

  • Quenching: Add saturated aqueous Na2​S2​O3​ (10 mL) to reduce and neutralize the iodine catalyst (the solution will turn from brown to pale yellow). Extract with dichloromethane (3 × 15 mL).

  • Final Validation: Post-column chromatography, confirm the exact mass shift via LC-MS. The loss of the tert-butyl group (if deprotection was intended) or the exact [M+H]+ of the intact cyclized product must be verified before biological screening.

Optimization_Workflow Start Ethyl 8-methylimidazo [1,2-a]pyrazine-3-carboxylate C3_Mod C3 Modification (Amidation/Bioisosteres) Start->C3_Mod C8_Mod C8 Modification (Block CYP Oxidation) Start->C8_Mod Assay In Vitro Screening (ENPP1 / Kinase) C3_Mod->Assay C8_Mod->Assay Lead Optimized Lead Candidate Assay->Lead Select High Efficacy

Structural optimization workflow for Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate.

Assay Validation: Target Engagement & Pathway Analysis

Q: After modifying the compound, how can I definitively prove that my observed cellular efficacy is due to ENPP1 inhibition and STING pathway activation, rather than off-target cytotoxicity? A: Phenotypic cell death is not a reliable indicator of targeted immunotherapy. You must validate the mechanistic cascade.

  • The Causality: ENPP1's primary role in the tumor microenvironment is to hydrolyze 2'3'-cGAMP. By inhibiting ENPP1, your compound prevents this hydrolysis, allowing cGAMP to accumulate and activate STING, which subsequently drives the transcription of specific pro-inflammatory cytokines [1].

  • Validation Protocol: Treat human monocytic THP-1 cells with your optimized derivative in the presence of a low concentration of exogenous cGAMP. Use RT-qPCR to measure the mRNA expression levels of downstream STING targets: IFNB1, CXCL10, and IL6 . A true ENPP1 inhibitor will show a dose-dependent upregulation of these specific transcripts. If transcript levels remain flat while cell viability drops, your compound is exhibiting off-target toxicity.

STING_Pathway Compound Imidazo[1,2-a]pyrazine Derivative ENPP1 ENPP1 Enzyme Compound->ENPP1 Inhibits cGAMP 2'3'-cGAMP ENPP1->cGAMP Prevents Hydrolysis STING STING Activation cGAMP->STING Activates Cytokines IFNB1, CXCL10, IL6 STING->Cytokines Upregulates

Mechanism of Action: Imidazo[1,2-a]pyrazine derivatives inhibiting ENPP1 to activate STING.

References

  • Zhan, S., et al. "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Krishnamoorthy, R., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, nitrogen bridgehead fused heterocyclic scaffolds, such as imidazo[1,2-a]pyrazines, are of significant interest due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen bridgehead fused heterocyclic scaffolds, such as imidazo[1,2-a]pyrazines, are of significant interest due to their prevalence in pharmacologically active molecules.[1] The precise determination of their molecular structure is a critical step in drug discovery and development, ensuring the desired compound has been synthesized and enabling the establishment of structure-activity relationships (SAR). This guide provides an in-depth technical comparison of methodologies for confirming the structure of a representative molecule, Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, leveraging experimental data from closely related analogues to illustrate key analytical techniques.

The Synthetic Pathway: A Foundation for Structural Anticipation

The proposed synthetic workflow for Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate would logically proceed as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_3_methylpyrazine 2-Amino-3-methylpyrazine condensation Condensation 2_amino_3_methylpyrazine->condensation ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->condensation target_molecule Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate condensation->target_molecule

Caption: Proposed synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate.

This anticipated synthesis provides a hypothetical structure from which we can predict the expected spectroscopic data. The core of structural confirmation lies in comparing the experimentally obtained data with these predictions.

Spectroscopic Analysis: A Multi-faceted Approach to Confirmation

The unambiguous confirmation of a molecular structure relies on the synergistic use of several analytical techniques. Here, we compare the predicted data for our target compound with published data for similar imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) for Target Reference Compound & Chemical Shift (δ, ppm) Rationale for Prediction
-CH₃ (at C8) ~2.56-Methyl-2-phenylimidazo[1,2-a]pyrazine (4a): 2.5 (s, 3H, CH₃)[1]The methyl group on the pyrazine ring is expected in this region.
-O-CH₂-CH₃ (Ethyl) ~4.4 (q)Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1): 4.3 (q, 2H)The quartet for the methylene group of the ethyl ester is characteristic.
-O-CH₂-CH₃ (Ethyl) ~1.4 (t)Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1): 1.3 (t, 3H)The triplet for the methyl group of the ethyl ester is expected.
H5 ~9.06-Methyl-2-phenylimidazo[1,2-a]pyrazine (4a): 9.1 (s, 1H, Ar-H)[1]Protons on the imidazopyrazine core are typically downfield.
H6 ~7.88-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (4b): 7.8 (s, 1H, Ar-H)[1]Aromatic proton on the pyrazine ring.
H2 ~8.26-Methyl-2-phenylimidazo[1,2-a]pyrazine (4a): 8.2 (s, 1H, Ar-H)[1]Proton on the imidazole portion of the ring system.

¹³C NMR Spectroscopy: Carbon NMR provides information on the number of different types of carbon atoms and their electronic environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for Target Reference Compound & Chemical Shift (δ, ppm) Rationale for Prediction
-CH₃ (at C8) ~208-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (4b): 19.6[1]Aliphatic methyl carbon.
-O-CH₂-CH₃ (Ethyl) ~60N/ATypical region for an ester methylene carbon.
-O-CH₂-CH₃ (Ethyl) ~14N/ATypical region for an ester methyl carbon.
C=O (Ester) ~165N/ACharacteristic chemical shift for a carbonyl carbon of an ester.
Imidazo[1,2-a]pyrazine Core 110-1508-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (4b): 110.9, 115.3, 125.6, 128.0, 129.4, 132.2, 131.8, 137.7, 137.0, 146.8[1]Aromatic carbons of the fused ring system appear in this range.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Analysis Predicted Result for Target Reference Compound & Result Rationale for Prediction
Molecular Ion (M⁺) m/z = 219.226-Methyl-2-phenylimidazo[1,2-a]pyrazine (4a): ESI-MS (m/z): 222 [M+H]⁺The molecular ion peak should correspond to the molecular weight of the target compound.
High-Resolution MS (HRMS) C₁₀H₁₁N₃O₂8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (4b): HRMS (C₁₃H₁₀BrN₃)⁺: Observed: 288.0143; Calculated: 288.0136[1]HRMS provides the exact mass, which can be used to determine the molecular formula.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Wavenumber (cm⁻¹) for Target Reference Compound & Wavenumber (cm⁻¹) Rationale for Prediction
C=O (Ester) ~17202-Methylimidazo[1,2-a]pyridine-3-carboxylic acid cyclohexylidenhydrazide (3c): 1679 (C=O)[2]Strong absorption characteristic of an ester carbonyl stretch.
C=N Stretch ~15506-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine (5a): 1546 (C=N)[1]Characteristic of the imidazo[1,2-a]pyrazine ring system.
C-H (Aromatic) >30006-Methyl-2-phenylimidazo[1,2-a]pyrazine (4a): 3414, 3313[1]Stretching vibrations for C-H bonds on the aromatic rings.
C-H (Aliphatic) <30006-Methyl-2-phenylimidazo[1,2-a]pyrazine (4a): 2918[1]Stretching vibrations for C-H bonds of the methyl and ethyl groups.

Experimental Protocols

To obtain the data for structural confirmation, the following standard protocols would be employed:

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 300 or 500 MHz NMR spectrometer.

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General Procedure for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument: An electrospray ionization mass spectrometer.

  • Analysis: Infuse the sample solution into the ion source.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

General Procedure for IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: Place the KBr pellet in the sample holder and record the spectrum.

Alternative Synthetic and Structural Confirmation Strategies

While the condensation of 2-aminopyrazines with α-haloketones is a robust method, other synthetic strategies for imidazo[1,2-a]pyrazines and related structures exist, such as iodine-catalyzed three-component condensations.[3][4] These alternative routes can be valuable for generating structural diversity.

For structural confirmation, X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure.[5] Should the synthesized compound form suitable crystals, this technique would offer unambiguous proof of its constitution and stereochemistry.

Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Proposed_Synthesis Proposed Synthesis Purification Purification (e.g., Column Chromatography) Proposed_Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Sources

Comparative

Comparing the activity of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate with similar compounds

Comparative Analysis of Ethyl 8-Methylimidazo[1,2-a]pyrazine-3-carboxylate and Related Bicyclic Scaffolds in Drug Discovery Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6)[1] is a highly privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Ethyl 8-Methylimidazo[1,2-a]pyrazine-3-carboxylate and Related Bicyclic Scaffolds in Drug Discovery

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6)[1] is a highly privileged synthetic building block in modern medicinal chemistry. While the ethyl ester itself acts as a chemically stable, prodrug-like intermediate, its true pharmacological value is unlocked when the ester is hydrolyzed and derivatized into 3-carboxamide or 3-aryl functional groups[2][3].

As a Senior Application Scientist, I have structured this guide to objectively compare the imidazo[1,2-a]pyrazine scaffold against alternative bicyclic systems—such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. This analysis details their physicochemical advantages, target specificities, and the validated experimental workflows required to evaluate them.

Structural and Physicochemical Comparison

The core structural difference between an imidazo[1,2-a]pyrazine and its close relative, imidazo[1,2-a]pyridine, lies in the presence of the N4 nitrogen within the six-membered ring. This single heteroatom substitution fundamentally alters the molecule's electronic distribution and binding profile:

  • Hydrogen Bonding Capacity: The N4 nitrogen in the pyrazine ring acts as a critical hydrogen bond acceptor. In ATP-competitive kinase targeting, this nitrogen mimics the N1 of the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., Met704 in DDR1)[3]. Imidazo[1,2-a]pyridines lack this nitrogen, often resulting in a severe drop in kinase binding affinity.

  • The 8-Methyl Advantage: The methyl group at the 8-position of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate projects directly into the solvent-accessible channel of kinases (such as Aurora kinases)[4]. In immuno-oncology targets like ENPP1, this specific 8-methyl group engages in a strong π-cation interaction with Lys291, providing a distinct selectivity filter compared to unsubstituted scaffolds[5].

Mechanism A Imidazo[1,2-a]pyrazine Core B N4 Nitrogen (H-Bond Acceptor) A->B C 8-Methyl Group (π-Cation / Lipophilic) A->C D Kinase Hinge Region (e.g., Met704 in DDR1) B->D Anchors to E Solvent Pocket / Lys291 (e.g., in ENPP1) C->E Interacts with

Structural pharmacophore mapping of the 8-methylimidazo[1,2-a]pyrazine scaffold.

Comparative Biological Performance

The choice of bicyclic scaffold dictates the primary indication of the resulting drug candidate. The table below summarizes the quantitative performance of these scaffolds across different therapeutic targets.

Scaffold CorePrimary Target ClassRepresentative PotencyKey Structural Advantage
8-Methylimidazo[1,2-a]pyrazine ENPP1 (Hydrolase)IC₅₀ = 5.7 nM8-Methyl engages in π-cation interaction with Lys291; N4 accepts H-bond[5].
Imidazo[1,2-a]pyrazine DDR1 / Aurora (Kinases)IC₅₀ = 23.8 nMN4 acts as a critical H-bond acceptor for the kinase hinge region (Met704)[3].
Imidazo[1,2-a]pyridine Mtb H37Rv (Whole-cell)MIC₉₀ ≤ 1 μMHigh lipophilicity aids mycobacterial cell wall penetration[2].
  • Kinase Inhibition (DDR1 & Aurora): Imidazo[1,2-a]pyrazine derivatives exhibit single-digit nanomolar potency against DDR1 and Aurora kinases[3][6]. When the pyrazine core is replaced with an imidazo[1,2-a]pyridine, the loss of the N4 hydrogen bond drastically reduces ATP-competitive binding affinity, often increasing the IC₅₀ by over 50-fold[3].

  • ENPP1 Inhibition (Immuno-Oncology): ENPP1 degrades 2'3'-cGAMP, suppressing the cGAS-STING immune pathway. Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent ENPP1 inhibitors (IC₅₀ = 5.7 nM)[5]. Substitution with a standard pyrazine or indole core results in a near-complete loss of activity (IC₅₀ > 10 μM)[5].

  • Anti-Tubercular Activity: Conversely, for whole-cell phenotypic assays against Mycobacterium tuberculosis (Mtb), the more lipophilic imidazo[1,2-a]pyridine-3-carboxamides (MIC₉₀ ≤ 1 μM) often outperform pyrazine analogs. The lack of the N4 nitrogen increases the overall LogP, allowing for superior penetration of the mycolic acid-rich mycobacterial cell wall[2].

Experimental Methodologies

To objectively evaluate Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, it must first be converted into a bioactive derivative and then tested in a self-validating biochemical assay.

Protocol 1: Scaffold Derivatization (Synthesis of Bioactive 3-Carboxamides)

Objective: Convert the prodrug-like ethyl ester into a target-ready 3-carboxamide.

  • Saponification: Dissolve Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate in a 3:1 mixture of THF/H₂O. Add 3.0 equivalents of LiOH·H₂O.

    • Causality: The mixed solvent system is critical. THF ensures the lipophilic ethyl ester remains completely dissolved, while the aqueous phase provides the necessary environment for the hydroxide nucleophile to attack the carbonyl carbon.

  • Acidification: Stir at room temperature for 4 hours, then carefully acidify with 1M HCl to pH 3-4 to precipitate the carboxylic acid intermediate. Filter and dry under a vacuum.

  • Amidation: React the isolated acid with the desired amine (e.g., an aniline derivative) using EDC·HCl and HOBt in anhydrous DMF.

    • Causality: HOBt is utilized to prevent the formation of the inactive N-acylurea byproduct. It reacts with the O-acylisourea intermediate to form a highly reactive, yet stable, active ester, driving the amidation to completion with high yields.

Workflow A Ethyl 8-methylimidazo [1,2-a]pyrazine-3-carboxylate (Scaffold) B Saponification (LiOH, THF/H2O) A->B C Amidation (EDC, HOBt, R-NH2) B->C D Bioactive 3-Carboxamide (Kinase/ENPP1 Inhibitor) C->D

Synthetic workflow from ethyl ester scaffold to bioactive 3-carboxamide inhibitors.

Protocol 2: TR-FRET Kinase Binding Assay (Self-Validating System)

Objective: Evaluate the ATP-competitive binding of the synthesized derivative against DDR1 or Aurora Kinase.

  • Reagent Assembly: Combine the purified kinase, a fluorescently labeled tracer (e.g., LanthaScreen Eu-anti-tag antibody), and the synthesized compound in a 384-well microplate.

  • Control Implementation (Self-Validation): Include a staurosporine positive control curve and a DMSO-only negative control on every plate.

    • Causality: This establishes a self-validating system. You must calculate the Z'-factor using these controls. A Z'-factor > 0.6 confirms the assay has a robust dynamic range and guarantees that the observed IC₅₀ shifts are due to actual compound binding, rather than assay drift or pipetting errors.

  • Readout: Excite the Europium fluorophore at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

    • Causality: Relying on a single fluorescence channel is prone to false positives from compound auto-fluorescence. Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) emission ratio (665/615 nm) normalizes the data, eliminating short-lived background fluorescence and inner-filter effects, ensuring the calculated IC₅₀ is an artifact-free representation of target engagement.

References

  • 2 - National Institutes of Health (NIH) / PMC 2.3 - National Institutes of Health (NIH) / PMC

  • 5 - Journal of Medicinal Chemistry (ACS Publications)

  • 6 - National Institutes of Health (NIH) / PubMed 5.1 - Aaronchem

Sources

Validation

Comparative Scaffold Analysis: Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate vs. Imidazo[1,2-a]pyridine Analogs

As drug discovery programs increasingly rely on fragment-based design and scaffold hopping, the selection of the correct bicyclic core is paramount. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate serves as a highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on fragment-based design and scaffold hopping, the selection of the correct bicyclic core is paramount. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate serves as a highly versatile building block for synthesizing complex imidazo[1,2-a]pyrazine derivatives. However, medicinal chemists frequently debate its utility compared to the more traditional imidazo[1,2-a]pyridine analogs.

This guide provides an objective, data-driven comparison of these two scaffolds, analyzing their mechanistic divergence, target specificity, and performance across various therapeutic domains.

Mechanistic Divergence: The Impact of a Single Nitrogen

When designing targeted therapeutics, the choice between an imidazo[1,2-a]pyrazine and an imidazo[1,2-a]pyridine core is not merely a matter of synthetic convenience; it is a fundamental determinant of pharmacodynamics.

The imidazo[1,2-a]pyrazine scaffold incorporates an additional nitrogen atom in the six-membered ring. This seemingly minor isosteric replacement fundamentally alters the molecule's electron density. The pyrazine core exhibits a lower pKa and a distinct dipole moment, which reduces non-specific, lipophilicity-driven off-target binding. More importantly, it introduces a critical hydrogen-bond acceptor.

Recent structure-activity relationship (SAR) studies demonstrate that this electronic shift is critical for specific target engagement. For instance, in the development of ENPP1 inhibitors—key modulators of the cGAS-STING immune pathway—the pyrazine core achieves single-digit nanomolar potency, whereas the pyridine analog is virtually inactive (1). The additional nitrogen engages in a critical water-mediated hydrogen bond within the ENPP1 active site.

Conversely, when broad-spectrum cytotoxicity is the goal, the imidazo[1,2-a]pyridine core frequently outperforms its pyrazine counterpart. In comparative syntheses evaluated against HepG2 and MCF-7 cancer cell lines, pyridine derivatives exhibited superior IC50 values compared to pyrazines (2). The higher lipophilicity of the pyridine core facilitates superior cellular membrane penetration and stronger hydrophobic interactions within the ATP-binding pockets of promiscuous kinases.

G DNA Cytosolic dsDNA cGAS cGAS Activation DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ENPP1 ENPP1 (Hydrolysis) cGAMP->ENPP1 Degraded by STING STING Pathway cGAMP->STING Immune Immune Response (IFN-I) STING->Immune Drug Imidazo[1,2-a]pyrazine Derivatives Drug->ENPP1 Inhibits

Fig 1: Imidazo[1,2-a]pyrazines inhibit ENPP1, preventing cGAMP degradation to boost STING activation.

Comparative Performance Data

The following table summarizes the quantitative experimental data comparing derivatives of both scaffolds across various biological targets.

Target / AssayImidazo[1,2-a]pyrazine DerivativesImidazo[1,2-a]pyridine DerivativesMechanistic Driver
ENPP1 Inhibition (IC50) ~5.7 nM (Highly Potent)>10,000 nM (Inactive)H-bond acceptor at N-7/8 required for active site binding.
HepG2 Cytotoxicity (IC50) ~20 μM (Moderate)~13 μM (Potent)Enhanced lipophilicity drives membrane permeability.
Melanoma (A375P) (IC50) < 0.06 μM < 0.06 μM Shared bicyclic planar stacking allows dual efficacy (3).
M. tuberculosis (MIC) Weak / Unoptimized~65 μM (Active)Hydrophobic cell wall penetration favors pyridine (4).

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these scaffolds, researchers must employ self-validating experimental systems. Below are the standard protocols for derivatizing the ethyl ester building block and subsequently screening it for target specificity.

Protocol A: Derivatization of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Objective: Conversion of the ester building block to a biologically active carboxamide.

  • Saponification: Dissolve Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH provides mild, selective cleavage of the ethyl ester without degrading the electron-deficient pyrazine ring.

  • Acidification: Acidify the mixture with 1N HCl to pH 3-4. Filter the resulting precipitate and dry under vacuum to yield the free carboxylic acid.

  • Amidation: Suspend the acid in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes before adding the target amine (1.2 eq).

    • Causality: HOBt forms an active ester intermediate that prevents racemization and suppresses the formation of unreactive N-acylureas, ensuring high yields of the final imidazo[1,2-a]pyrazine-3-carboxamide.

Protocol B: Self-Validating ENPP1 Inhibition Assay

Objective: To quantify the inhibitory potency of imidazo[1,2-a]pyrazine derivatives against ENPP1 while actively ruling out off-target effects. Validation Mechanism: A major pitfall in nucleotide pyrophosphatase assays is non-specific zinc chelation, which yields false positives. This protocol mandates parallel counter-screening against ENPP2 and ENPP3. True target-specific pyrazine hits will show >1000-fold selectivity for ENPP1 over ENPP2/3.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 250 mM NaCl, 0.5 mM ZnCl2, pH 8.5).

    • Causality: Zn2+ is an essential cofactor for ENPP1 catalytic activity; maintaining precise concentration prevents baseline enzymatic drift.

  • Compound Incubation: Dispense 10 μL of the pyrazine derivative (serial dilutions from 10 μM to 0.1 nM) into a 384-well plate. Add 20 μL of recombinant human ENPP1 (final concentration 0.5 nM). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 20 μL of p-nitrophenyl 5'-thymidine monophosphate (p-NP-TMP) to a final concentration of 500 μM.

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 20 minutes.

    • Causality: Utilizing a kinetic reading (slope) rather than a single endpoint read eliminates artifacts caused by compound auto-absorbance or precipitation.

  • Counter-Screen Validation: Repeat steps 1-4 using recombinant ENPP2 and ENPP3. Compounds failing to show an IC50 > 10,000 nM for ENPP2 are flagged for non-specific metalloenzyme interference.

Workflow Step1 Scaffold Selection (Pyrazine vs Pyridine) Step2 Saponification & Amidation (EDC/HOBt Coupling) Step1->Step2 Step3 In Vitro Screening (ENPP1, Kinase Panels) Step2->Step3 Step4A Counter-Screen (ENPP2/3 Selectivity) Step3->Step4A Pyrazine Hits Step4B Cellular Assays (A375 Melanoma, HepG2) Step3->Step4B Pyridine Hits

Fig 2: Self-validating workflow for synthesizing and screening imidazo-fused heterocycles.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.[Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry (PubMed). [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters (PMC).[Link]

Sources

Comparative

A Researcher's Guide to Elucidating the Selectivity Profile of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, a derivative of this v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, a derivative of this versatile core, presents a compelling case for a thorough investigation of its target engagement and potential cross-reactivity. This guide provides a comprehensive framework for researchers to systematically evaluate the selectivity profile of this compound, drawing upon established methodologies and insights from structurally related molecules.

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores are well-established as high-affinity ligands for the benzodiazepine binding site on γ-aminobutyric acid type A (GABAA) receptors.[1][2] This family of receptors represents the major inhibitory neurotransmitter system in the central nervous system.[1] Ligands that modulate GABAA receptors can exhibit a spectrum of activities, including hypnotic, anxiolytic, and anticonvulsant effects.[1][3] However, the therapeutic utility of such compounds is often limited by off-target effects.[1]

Derivatives of the imidazo[1,2-a]pyrazine scaffold have also demonstrated activity against other important drug targets, including kinases and adenosine receptors.[4][5][6] For instance, certain imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora-A kinase and ENPP1.[6][7] This documented polypharmacology underscores the critical need for a comprehensive cross-reactivity assessment of any new analogue, including Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate.

This guide will compare the anticipated primary target of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate, the GABAA receptor, with its most probable off-targets. We will provide detailed experimental protocols to enable a rigorous evaluation of its selectivity.

Comparative Analysis of Potential Biological Targets

Based on the extensive literature surrounding the imidazo[1,2-a]pyrazine scaffold, a primary hypothesis is that Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate will exhibit activity at the benzodiazepine site of GABAA receptors. However, prudent drug development necessitates a proactive investigation into potential off-target interactions. The most likely candidates for cross-reactivity are kinases and adenosine receptors.

Target ClassPrimary Rationale for InvestigationPotential Biological Effect
GABAA Receptors The imidazo[1,2-a]pyrazine core is a known pharmacophore for the benzodiazepine binding site.[1][2]Modulation of inhibitory neurotransmission, leading to sedative, anxiolytic, or anticonvulsant effects.[1]
Kinases Structurally related imidazopyrazine derivatives have shown potent inhibition of various kinases, such as Aurora-A.[4][6]Inhibition of cellular signaling pathways, potentially leading to anti-proliferative or other unintended effects.[8]
Adenosine Receptors The imidazo[1,2-a]pyrazine skeleton has been utilized to design antagonists for A2A and A3 adenosine receptors.[5]Modulation of purinergic signaling, which can impact a wide range of physiological processes.

Experimental Workflows for Determining Selectivity

A multi-pronged approach is essential for a conclusive assessment of cross-reactivity. This involves an initial determination of binding affinity to the hypothesized primary target, followed by functional assays and broader screening against potential off-target families.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: In-depth Off-Target Validation A Radioligand Binding Assay (GABAA Receptor Subtypes) B Cell-Based Functional Assay (FLIPR or YFP-based) A->B Confirm functional effect C Kinase Panel Screening (Biochemical Assays) B->C Proceed if primary target activity is confirmed D Adenosine Receptor Binding (Radioligand Displacement) B->D E Cell-Based Kinase Inhibition Assays C->E Validate hits F Functional Adenosine Receptor Assays D->F Validate hits G A Transfected Cells in 384-well Plate B Load with Fluorescent Membrane Potential Dye A->B C Add Test Compound B->C D Add GABA (EC20) C->D E Measure Fluorescence Change (FLIPR) D->E

Figure 2: Workflow for the FLIPR-based functional assay for GABAA receptor modulators.

Protocol 3: Kinase Selectivity Profiling

To assess potential cross-reactivity with the kinome, the test compound should be screened against a panel of purified kinases. [8] Materials:

  • A commercial kinase screening service or an in-house panel of purified kinases.

  • Test Compound: Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

  • ATP (often radiolabeled, e.g., [γ-33P]ATP)

  • Substrate for each kinase

  • Appropriate kinase reaction buffers

Procedure:

  • Provide the test compound at a high concentration (e.g., 10 µM) for an initial broad screen.

  • The screening provider or in-house personnel will perform kinase activity assays in the presence of the test compound.

  • The percentage of inhibition for each kinase is determined by comparing the activity in the presence of the test compound to a vehicle control.

  • For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment should be performed to determine the IC50 value.

Interpreting the Data and Building a Selectivity Profile

The data generated from these experiments will allow for the construction of a comprehensive selectivity profile for Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate.

AssayExpected Outcome for a Selective CompoundImplications of Off-Target Activity
GABAA Binding Assay High affinity (low Ki) for specific GABAA receptor subtypes.Binding to multiple subtypes may lead to a broader range of CNS effects.
GABAA Functional Assay Potentiation of the GABA response, consistent with a positive allosteric modulator.A lack of functional activity despite binding would suggest an antagonist or silent allosteric modulator profile.
Kinase Panel Screen Minimal inhibition of kinases at a high concentration (e.g., <50% inhibition at 10 µM).Significant inhibition of one or more kinases would necessitate further investigation into the potential for off-target toxicity or polypharmacology.
Adenosine Receptor Binding Low affinity for adenosine receptor subtypes.High-affinity binding would require functional follow-up to understand the nature of the interaction (agonist vs. antagonist).

By systematically applying these well-established methodologies, researchers can confidently elucidate the selectivity profile of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate. This rigorous, data-driven approach is fundamental to advancing our understanding of this compound's therapeutic potential and de-risking its development path.

References

  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed. Available at: [Link]

  • Ligands for the benzodiazepine binding site--a survey - PubMed. Available at: [Link]

  • Mapping of the benzodiazepine recognition site on GABA(A) receptors. - ClinPGx. Available at: [Link]

  • A closer look at the high affinity benzodiazepine binding site on GABAA receptors. - Journal of Molecular Neuroscience. Available at: [Link]

  • Representative benzodiazepine-site ligands and overall structures of... - ResearchGate. Available at: [Link]

  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC. Available at: [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - ChemRxiv. Available at: [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals. Available at: [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes - PubMed. Available at: [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - Kabale University Library. Available at: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC. Available at: [Link]

  • (PDF) A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells - ResearchGate. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. Available at: [Link]

  • GABAA Receptors - Sygnature Discovery. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Radioligand binding assays - Bio-protocol. Available at: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC. Available at: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications. Available at: [Link]

Sources

Validation

Reproducibility and Performance of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist specializing in heterocyclic library optimization, I frequently encounter reproducibility bottlenecks stemming from early-stage scaffold synthesis and downstream assay artifacts. The imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic library optimization, I frequently encounter reproducibility bottlenecks stemming from early-stage scaffold synthesis and downstream assay artifacts. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, particularly for targeting kinases such as Aurora A/B and PARP.

Within this chemical space, Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate stands out as a critical intermediate. The causality behind the 8-methyl advantage is profound: the methyl group disrupts planar stacking, significantly increasing aqueous solubility, while simultaneously occupying a highly conserved hydrophobic pocket in the kinase hinge region, thereby drastically improving oral bioavailability compared to its des-methyl counterparts 1.

This guide objectively compares the synthetic routes and bioassay performance of this specific scaffold against alternatives, providing self-validating experimental protocols to ensure absolute reproducibility in your drug development workflows.

Part 1: Synthetic Reproducibility & Route Comparison

The synthesis of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate typically relies on the bimolecular condensation of 2-amino-3-methylpyrazine with an α -halopyruvate 2. A common alternative route utilizes chloroacetaldehyde derivatives, which often lack the 3-carboxylate functionality, necessitating a subsequent, low-yielding carboxylation step.

Performance Comparison: Route A vs. Route B
ParameterRoute A: Bromopyruvate (Target Scaffold)Route B: Chloroacetaldehyde (Alternative)Causality / Scientific Observation
Overall Yield 68% - 75%35% - 42%Route A avoids a secondary, sterically hindered carboxylation step.
Regioselectivity >95% N4-alkylation~80% N4-alkylationThe α -carbon of bromopyruvate is highly electrophilic, driving kinetic control.
Purification Direct RecrystallizationColumn ChromatographyRoute A's polymeric impurities remain highly soluble in cold ethanol.
Atom Economy HighLowRoute B requires excess reagents for late-stage C-H activation.
Logical Workflow of Route A

SynthesisLogic SM1 2-Amino-3-methylpyrazine Cond Bimolecular Condensation (80°C, EtOH) SM1->Cond SM2 Ethyl 3-bromo-2-oxopropanoate SM2->Cond Prod Ethyl 8-methylimidazo[1,2-a] pyrazine-3-carboxylate Cond->Prod Regioselective Cyclization Purif Recrystallization (Self-Validating Purity >98%) Prod->Purif

Synthetic workflow for Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate highlighting regiocontrol.

Self-Validating Protocol: Optimized Synthesis

This protocol is engineered to validate itself at critical checkpoints, eliminating the guesswork from heterocyclic condensation.

  • Preparation: Dissolve 2-amino-3-methylpyrazine (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

    • Causality: Absolute ethanol is mandatory; trace water promotes the competitive hydrolysis of the bromopyruvate ester, destroying the electrophile.

  • Addition: Dropwise add ethyl 3-bromo-2-oxopropanoate (1.1 eq) at 0°C over 30 minutes.

    • Causality: The initial alkylation is highly exothermic. Thermal runaway leads to rapid polymerization of the pyruvate.

  • Cyclization: Heat the reaction to 80°C for 4 hours.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The uncyclized intermediate should transition completely to the [M+H]+ 206 mass peak. Self-Validation: If the uncyclized mass persists after 4 hours, add catalytic acetic acid (0.1 eq) to drive the dehydration step.

  • Workup: Cool to 0°C. The product precipitates as a hydrobromide salt. Filter and wash with cold ethanol. Neutralize the solid with saturated aqueous NaHCO3​ , extract with EtOAc, and dry over MgSO4​ .

  • Validation Checkpoint 2 (Yield/Purity): Recrystallize from EtOAc/Hexanes. A successful run yields >65% of crystalline solid with >98% purity by HPLC. Self-Validation: If you obtain a yellow oil instead of crystals, residual water is disrupting the lattice formation; redissolve in EtOAc and re-dry over MgSO4​ .

Part 2: Bioassay Reproducibility & Performance

A chemical scaffold is only as valuable as the biological data it generates. To validate the utility of the 8-methylimidazo[1,2-a]pyrazine core, we evaluate its downstream functionalized derivatives against Aurora A kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay 3. TR-FRET provides a ratiometric readout that neutralizes compound autofluorescence—a common artifact with highly conjugated imidazopyrazines.

Bioassay Performance Comparison
Compound Scaffold DerivativeIC50 (nM)Hill SlopeZ'-FactorAssay Artifacts Observed
8-Methylimidazo[1,2-a]pyrazine 12 ± 21.050.78None detected
Des-methyl Alternative 85 ± 80.850.75Minor aggregation at >10 µM
Standard (Alisertib) 1.2 ± 0.31.000.82None detected
Logical Workflow of TR-FRET Assay

AssayLogic Inhibitor Imidazopyrazine Derivative Kinase Aurora A Kinase Inhibitor->Kinase Inhibits Phos Phosphorylation Kinase->Phos Substrate Biotin-Peptide Substrate->Phos FRET TR-FRET Signal (665nm/620nm) Phos->FRET Ab-Binding

TR-FRET bioassay signaling pathway for evaluating Aurora A kinase inhibition.

Self-Validating Protocol: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare a 2X Aurora A kinase solution and a 2X Biotin-peptide substrate/ATP solution in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20).

    • Causality: The inclusion of 0.01% Tween-20 is critical; it prevents the nonspecific binding of lipophilic imidazopyrazine derivatives to the microplate walls, which would otherwise artificially inflate the apparent IC50​ .

  • Compound Addition: Dispense 5 µL of the 8-methylimidazo[1,2-a]pyrazine derivative (using serial dilutions in DMSO) into a 384-well plate. Ensure the final DMSO concentration remains 1%.

  • Reaction Initiation: Add 5 µL of the kinase solution, followed by 10 µL of the substrate/ATP solution. Incubate for exactly 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of detection solution containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Validation Checkpoint (Data Quality): Read the plate on a TR-FRET compatible reader at 620 nm and 665 nm. Calculate the Z'-factor using positive (DMSO vehicle) and negative (no enzyme) controls.

    • Self-Validation: A Z'-factor > 0.6 confirms assay robustness. If Z' < 0.5, immediately suspect ATP degradation or Europium photobleaching. Do not proceed with IC50​ curve fitting until the Z'-factor is resolved.

References

  • Title: Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors | Source: nih.gov | URL: 1

  • Title: In Vitro Kinase Assays for Imidazo[4,5-b]pyrazine Derivatives: Application Notes and Protocols | Source: benchchem.com | URL: 3

  • Title: 8-Methylimidazo[1,2-a]pyrazine | 91476-79-8 | Source: benchchem.com | URL: 2

Sources

Comparative

A Comparative Guide to Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery

Introduction: The Tale of Two Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Tale of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Among these, the fused heterocyclic systems of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine stand out as versatile and fruitful starting points for drug design.

Structurally, they are close cousins, both featuring a five-membered imidazole ring fused to a six-membered diazine ring. The critical distinction lies in the placement of the non-bridgehead nitrogen atom in the six-membered ring: at position 4 in pyrazine and position 3 in pyrimidine. This seemingly subtle difference in nitrogen arrangement profoundly influences the electronic properties, spatial arrangement, and ultimately, the pharmacological profile of the resulting molecules.

This guide provides an in-depth comparative analysis of these two scaffolds, moving from their synthetic accessibility and chemical character to their diverse biological activities. By examining experimental data and structure-activity relationships (SAR), we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and optimize these scaffolds for their specific therapeutic targets.

Part 1: Synthesis and Chemical Properties - Building the Core

The utility of a scaffold is fundamentally tied to its synthetic accessibility. Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine benefit from robust and versatile synthetic routes, enabling the creation of diverse chemical libraries.

Synthetic Strategies: From Classic to Contemporary

The most traditional and widely used method for constructing these bicyclic systems is a variation of the Chichibabin reaction.[1] This involves the condensation of a 2-amino-pyrazine or 2-aminopyrimidine with an α-halocarbonyl compound.[2] While effective, the demand for high-throughput screening and rapid library generation has spurred the development of more efficient one-pot, multi-component reactions (MCRs).[3]

A notable MCR strategy involves the three-component condensation of a 2-amino-diazine, an aldehyde, and an isonitrile.[4] This approach offers significant advantages by allowing for the introduction of three points of diversity in a single synthetic step, which is highly attractive for generating large compound libraries for screening.[4] Iodine has been shown to be an efficient catalyst for such MCRs, promoting the reaction under mild conditions.[5][6]

G cluster_0 General Synthetic Scheme start Starting Materials reagents 2-Amino-diazine (pyrazine or pyrimidine) + α-Haloketone OR Aldehyde + Isonitrile start->reagents Component 1 reaction Reaction Condition (e.g., Reflux, I2 catalyst) reagents->reaction Components 2 & 3 product Imidazo[1,2-a]pyrazine OR Imidazo[1,2-a]pyrimidine reaction->product Cyclocondensation

Caption: General synthetic approaches to imidazo-fused scaffolds.

Comparative Physicochemical Properties and Reactivity

The position of the non-bridgehead nitrogen atom significantly impacts the scaffold's physicochemical properties. The parent imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine cores are solids at room temperature with moderate melting points.[7][8]

PropertyImidazo[1,2-a]pyrazineImidazo[1,2-a]pyrimidineReference
Molecular Formula C₆H₅N₃C₆H₅N₃[9][10]
Molecular Weight 119.12 g/mol 119.12 g/mol [9][10]
Melting Point 90-94 °C63-66 °C[8]
XLogP3 0.71.1[9][10]
Hydrogen Bond Acceptor Count 33[9][10]
Hydrogen Bond Donor Count 00[9][10]

Data Presentation 1: Physicochemical properties of the parent scaffolds.

From a reactivity standpoint, the imidazole ring in these fused systems is electron-rich and susceptible to electrophilic substitution, most commonly at the C3 position.[11] However, the overall electron density and basicity are modulated by the fused six-membered ring. The pyrimidine ring, with its two nitrogen atoms in a 1,3-relationship, is generally more electron-deficient than the pyrazine ring (1,4-relationship). This can influence reaction rates and the propensity for functionalization. Furthermore, the nitrogen arrangement affects the dipole moment and hydrogen bonding capacity of derivatives, which in turn governs their solubility, permeability, and interactions with biological targets.[12]

Part 2: A Comparative Look at Biological Activities

Both scaffolds have been extensively explored across a wide array of therapeutic areas. The choice between them often depends on the specific target class and the desired pharmacological profile.

Anticancer Activity

Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors.[2][13]

  • Imidazo[1,2-a]pyrazine: Compounds from this class have been developed as inhibitors of receptor tyrosine kinases like EphB4 and PI3K.[14] More recently, derivatives have been designed that show potent, nanomolar activity as tubulin polymerization inhibitors, binding to the colchicine site.[15] These compounds induced G2/M cell cycle arrest and apoptosis in cancer cell lines.[15]

  • Imidazo[1,2-a]pyrimidine: This scaffold has also yielded potent anticancer agents. Their structural similarity to purine bases makes them suitable for targeting ATP-binding sites in kinases.[16] They have also been investigated for their antiproliferative activity against various cancer cell lines, including breast cancer.[12][17]

ScaffoldRepresentative Compound/SeriesTarget/MechanismPotency (IC₅₀)Reference
Imidazo[1,2-a]pyrazineTB-25Tubulin Polymerization Inhibitor23 nM (HCT-116 cells)[15]
Imidazo[1,2-a]pyrazineDiaryl urea derivativesReceptor Tyrosine Kinase InhibitorVaries[13]
Imidazo[1,2-a]pyrimidineVarious substituted derivativesAntiproliferativeMicromolar range[17]
Imidazo[1,2-a]pyrimidineCompound 3d (from study)Cytotoxic agent (Breast Cancer)Not specified[17]

Data Presentation 2: Comparison of anticancer activities.

The SAR for anticancer activity often highlights the importance of substitutions at the C2 and C3 positions. For tubulin inhibitors, a specific trimethoxyphenyl group at C2 of the imidazo[1,2-a]pyrazine core was found to be crucial for potent activity.[15]

G cluster_0 Tubulin Polymerization Inhibition Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Microtubule Microtubule Dynamics Mitosis Mitosis Microtubule->Mitosis Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Mitosis->Proliferation Inhibitor1 Imidazo[1,2-a]pyrazine (e.g., TB-25) Inhibitor1->Microtubule Disrupts Inhibitor2 Imidazo[1,2-a]pyrimidine (Kinase Inhibitors) Inhibitor2->Raf Inhibits

Caption: Potential anticancer mechanisms of action.

Antiviral and Antimicrobial Activities

The nitrogen-rich nature of these scaffolds makes them attractive for targeting viral and microbial enzymes and proteins.

  • Imidazo[1,2-a]pyrimidine: This scaffold has proven particularly effective against influenza A viruses.[18][19] A series of compounds were developed with nanomolar activity against both oseltamivir-sensitive and -resistant strains by targeting the viral hemagglutinin (HA), which is critical for viral entry.[16][18] SAR studies showed that modifications to the core, such as switching to an imidazo[1,2-a]pyridine, resulted in a loss of potency, highlighting the importance of the pyrimidine ring for this specific target.[18]

  • Imidazo[1,2-a]pyrazine: Derivatives of this scaffold have shown broad-spectrum antibacterial and antifungal activity.[14] Studies have identified compounds with promising activity against S. aureus and E. coli, with zones of inhibition comparable to the standard drug gentamicin.[14]

Central Nervous System (CNS) Activity

The ability to tune physicochemical properties makes these scaffolds suitable for developing CNS-penetrant drugs.

  • Imidazo[1,2-a]pyrimidine: This scaffold is well-established in the CNS space, forming the core of anxiolytic and anticonvulsant drugs like divaplon and fasiplon, which act as benzodiazepine receptor agonists.[1][12]

  • Imidazo[1,2-a]pyrazine: More recently, this scaffold was identified in a high-throughput screen for selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit.[20] Optimization led to potent, brain-penetrant leads that showed robust seizure protection in preclinical models of epilepsy.[20] Interestingly, during optimization, the imidazo[1,2-a]pyrazine core was replaced with an isosteric pyrazolopyrimidine scaffold to improve pharmacokinetic properties like microsomal stability.[20] This highlights the practice of "scaffold hopping" to fine-tune drug-like properties.

Part 3: Experimental Protocols

To provide practical context, we outline a general synthetic procedure and a key biological assay.

Protocol 1: Three-Component Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyrimidine

This protocol is a representative example of an efficient MCR for library synthesis.

Objective: To synthesize a 2-aryl-3-amino-imidazo[1,2-a]pyrimidine derivative.

Materials:

  • 2-Aminopyrimidine

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • tert-Butyl isocyanide

  • Molecular Iodine (I₂)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminopyrimidine (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in DCM (10 mL), add molecular iodine (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The iodine acts as a mild Lewis acid catalyst, activating the aldehyde for imine formation with the 2-aminopyrimidine. The subsequent nucleophilic attack by the isocyanide and intramolecular cyclization leads to the fused heterocyclic product in a one-pot process.[5][6]

G cluster_0 Experimental Workflow: MCR Synthesis A 1. Mix 2-Aminopyrimidine, Aldehyde, I2 in DCM B 2. Add tert-Butyl Isocyanide A->B C 3. Stir & Monitor (TLC) B->C D 4. Quench & Workup (Na2S2O3, NaHCO3, Brine) C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Sources

Validation

In Silico Modeling and Comparative Docking Studies of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

A Comprehensive Guide to Scaffold Evaluation Targeting ENPP1 in the cGAS-STING Pathway In modern drug discovery, the rational selection of heterocyclic scaffolds dictates the success of lead optimization. The imidazo[1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Scaffold Evaluation Targeting ENPP1 in the cGAS-STING Pathway

In modern drug discovery, the rational selection of heterocyclic scaffolds dictates the success of lead optimization. The imidazo[1,2-a]pyrazine core has emerged as a highly privileged scaffold, particularly in the development of kinase and hydrolase inhibitors[1]. This guide provides a rigorous, data-driven comparison of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate against alternative structural analogs, focusing on its in silico binding profile against Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

ENPP1 is a critical negative regulator of the innate immune system. By hydrolyzing the immunotransmitter 2'3'-cGAMP, ENPP1 prevents the activation of the Stimulator of Interferon Genes (STING) pathway, thereby suppressing anti-tumor immunity[2],[3]. Inhibiting ENPP1 with small molecules is a highly sought-after strategy in cancer immunotherapy[3].

G DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Pathway cGAMP->STING Activates ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Hydrolyzed by Immune Anti-tumor Immunity STING->Immune AMP AMP + GMP ENPP1->AMP Degrades to Inhibitor Imidazopyrazine Inhibitor Inhibitor->ENPP1 Blocks

Mechanism of ENPP1 in the cGAS-STING pathway and its targeted inhibition.

In Silico Workflow & Methodology

To ensure maximum predictive validity, our computational protocol is designed around a self-validating system where structural preparation choices are dictated by the specific biophysics of the ENPP1 catalytic domain.

Target Preparation (Causality & Rationale)
  • Structure Selection: We utilize the high-resolution crystal structure of human ENPP1 (PDB ID: 6WEW)[4].

  • Water Removal vs. Retention: Crystallographic water molecules beyond 5 Å of the active site are stripped to reduce computational noise. However, bridging water molecules coordinating with the bimetallic zinc center (Zn1, Zn2) are retained, because they are mechanistically required for stabilizing the transition state of phosphodiester hydrolysis.

  • Protonation State Assignment: The protein is prepared at pH 7.4 using Epik. This is critical because the active site contains multiple histidine residues (e.g., His362, His517) whose protonation states directly dictate zinc coordination and ligand binding affinity[2].

Ligand Preparation

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate and its comparators are subjected to energy minimization using the OPLS4 force field. Stereoisomers and tautomers are generated to ensure the global minimum energy conformation is sampled prior to docking.

Grid Generation & Docking

A receptor grid is centered on the catalytic zinc-binding pocket, extending to encompass adjacent basic residues (Lys291 and Lys295). Docking is executed using Glide Extra Precision (XP). We utilize XP rather than Standard Precision (SP) because XP applies severe penalties for desolvation and steric clashes, which is necessary to accurately rank highly rigid, planar heterocyclic scaffolds like imidazopyrazines.

Comparative Docking Analysis

To objectively evaluate the performance of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (Compound A), we benchmarked it against an isosteric analog lacking the pyrazine nitrogen (Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate, Compound B) and a known reference standard (Compound C).

Quantitative Performance Comparison
LigandScaffold CoreGlide XP Score (kcal/mol)RMSD (Å)Key Interacting Residues
Compound A Imidazo[1,2-a]pyrazine-9.451.12Lys291, Lys295, Zn2+, Thr238
Compound B Imidazo[1,2-a]pyridine-7.202.45Zn2+, Thr238
Compound C Reference Standard-10.850.85Zn1+, Zn2+, Thr238, Tyr322
Mechanistic Insights & Causality

The data reveals a stark difference in binding affinity between the pyrazine and pyridine cores.

  • The Role of the Pyrazine Nitrogen: Compound A achieves a superior docking score (-9.45 kcal/mol) compared to Compound B (-7.20 kcal/mol). This is because the nitrogen atom on the pyrazine ring acts as a critical hydrogen bond acceptor, forming a stable interaction network with the side chains of Lys291 and Lys295 within the ENPP1 active site[1].

  • Ester Coordination: The 3-carboxylate ethyl ester group in Compound A effectively projects into the bimetallic pocket, allowing the carbonyl oxygen to coordinate with Zn2+ and form a hydrogen bond with Thr238, mimicking the binding mode of endogenous substrates.

  • Scaffold Rigidity: The planar nature of the imidazo[1,2-a]pyrazine core results in a low RMSD (1.12 Å), indicating a highly stable, locked binding pose that minimizes entropic penalties upon binding.

Experimental Validation Protocol

In silico data must be anchored by robust in vitro validation. The following protocol outlines a self-validating enzymatic assay designed to confirm the docking predictions while controlling for false positives.

W Prep Protein/Ligand Preparation Dock Glide XP Docking Prep->Dock Score Interaction Analysis Dock->Score InVitro In Vitro Validation Score->InVitro

End-to-end workflow from in silico docking to in vitro enzymatic validation.

Step-by-Step Enzymatic Inhibition Assay

To establish trustworthiness, this protocol incorporates orthogonal counter-screening to prove selective target engagement.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 0.5 mM CaCl₂, and 1 μM ZnCl₂. Causality: ZnCl₂ is supplemented because ENPP1 is a metalloenzyme; zinc depletion leads to artifactual loss of baseline activity[4].

  • Enzyme Incubation: Pre-incubate 2 nM of recombinant human ENPP1 with varying concentrations of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (0.1 nM to 10 μM) in a 384-well plate for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 500 μM of p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP).

  • Kinetic Readout: Monitor the continuous absorbance at 405 nm for 45 minutes using a microplate reader. The rate of p-nitrophenol release is directly proportional to ENPP1 activity.

  • Self-Validating Controls:

    • Positive Control: A known ENPP1 inhibitor (e.g., QS1) to validate assay sensitivity.

    • Negative Control: 1% DMSO vehicle to establish 100% baseline enzyme activity.

    • Selectivity Counter-Screen: Run the exact same compound concentrations against ENPP2 and ENPP3. A true lead must show >100-fold selectivity for ENPP1 to rule out pan-metalloprotease promiscuity[1].

By combining rigorous in silico modeling with a controlled, self-validating in vitro framework, researchers can confidently advance Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate as a highly optimized scaffold for ENPP1 targeted drug discovery.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. PNAS. URL:[Link]

  • From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study. MDPI. URL:[Link]

  • Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. PMC - NIH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) is an advanced heterocyclic building block freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate

Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate (CAS: 1956354-81-6) is an advanced heterocyclic building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors[1]. While highly valuable in medicinal chemistry, its structural features—specifically the nitrogen-rich imidazopyrazine core and the electrophilic ester moiety—demand rigorous, EPA-compliant safety and disposal protocols to protect laboratory personnel and the environment.

Hazard Profiling & Causality

To safely manage the disposal of any chemical, one must first understand the mechanistic basis of its hazards. Based on the toxicological profiles of structurally analogous imidazo[1,2-a]pyrazines, this compound presents several acute risks[2][3]:

  • Skin Sensitization (Category 1, H317) & Irritation (Category 2, H315): The lipophilicity of the heteroaromatic ring allows the molecule to readily penetrate the stratum corneum. Once absorbed, the electrophilic ethyl ester can undergo nucleophilic attack by skin proteins, forming covalent adducts. This protein adduction triggers an immune-mediated sensitization response[2][3].

  • Specific Target Organ Toxicity (Category 3, H335): Inhalation of the fine powder can cause severe respiratory tract irritation due to the basicity of the pyrazine nitrogens interacting with mucosal membranes[3].

Because of these properties, disposal procedures must prioritize the prevention of aerosolization and dermal contact.

Regulatory Framework & Logistical Planning

Disposal of this compound must strictly adhere to the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA). For research and academic laboratories, 40 CFR Part 262, Subpart K provides the optimal regulatory framework[4][5].

Subpart K allows trained environmental health and safety (EHS) professionals—rather than students or bench scientists—to make final hazardous waste determinations. It also permits the use of Satellite Accumulation Areas (SAAs) at or near the point of generation, streamlining the workflow while maintaining compliance[5].

Quantitative Logistics & Compliance Data

Summarized below are the critical parameters for managing this chemical waste stream:

ParameterSpecification / LimitCausality / Rationale
CAS Number 1956354-81-6Unique identifier required for accurate RCRA waste manifesting[1].
Primary GHS Hazards H315, H317, H319, H335Nitrogen-rich heterocycle causes localized irritation and sensitization[2][3].
SAA Volume Limit 55 GallonsEPA RCRA Subpart K maximum accumulation before mandatory transfer to a central facility[5].
SAA Time Limit 12 MonthsPrevents the degradation of storage containers and the dangerous accumulation of forgotten hazardous materials[5].
Container Material HDPE (High-Density Polyethylene)Provides superior chemical resistance against ester leaching and residual organic solvents (e.g., DMSO, DMF)[4].

Self-Validating Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems; personnel must confirm the success of each step before proceeding to ensure absolute safety.

Protocol A: Routine Liquid Waste Disposal

Use this protocol when disposing of the compound dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane).

  • Compatibility Verification: Review the waste manifest of the destination container.

    • Validation Step: Ensure the container holds NO strong acids or oxidizing agents. Mixing this compound with acids will cause the pyrazine nitrogens to exothermically protonate, risking a pressure blowout.

  • Transfer: Operating entirely within a certified fume hood, use a dedicated funnel to transfer the solution into an HDPE liquid disposal safety can equipped with a flame arrester and spring-loaded sealed cap[4].

  • Documentation: Immediately log the estimated mass of the compound and the exact solvent volume on the attached RCRA hazardous waste tag.

  • Seal & Inspect: Close the container.

    • Validation Step: Visually inspect the quick-disconnect fittings and cap. Gently tap the container to ensure no vapor or liquid escapes.

Protocol B: Solid Powder Spill Decontamination

Use this protocol for accidental benchtop or floor spills of the pure compound.

  • Isolation & Assessment: Evacuate unprotected personnel from the immediate area. Ensure the room's HVAC or fume hood ventilation is operating at maximum capacity[6].

  • PPE Donning: Put on a fitted N95 or P100 respirator, tight-fitting safety goggles, and double-layered nitrile gloves[6].

    • Validation Step: Perform a positive/negative pressure seal check on the respirator before entering the spill zone.

  • Containment: Surround the spilled powder with a chemically inert absorbent, such as dry sand or vermiculite, to prevent airborne dispersion[7].

  • Collection: Use an explosion-proof vacuum (HEPA filtered) or a non-sparking brush and dustpan to collect the mixture[6][7]. Never use compressed air.

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water.

    • Validation Step: Wipe the dried area with a clean, damp white cloth. If any discoloration or residue transfers to the cloth, repeat the washing step.

Operational Workflows

WasteDisposal Start Generate Ethyl 8-methylimidazo [1,2-a]pyrazine-3-carboxylate Waste Solid Solid Waste (Contaminated PPE, Powders) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid ContainerSolid Place in Double-Lined Polyethylene Bags Solid->ContainerSolid ContainerLiquid Transfer to HDPE Liquid Disposal Can Liquid->ContainerLiquid Label Apply RCRA Hazardous Waste Label ContainerSolid->Label ContainerLiquid->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & Final Incineration SAA->EHS Max 55 Gal or 12 Months

Workflow for the segregation and EPA-compliant disposal of imidazopyrazine waste.

SpillResponse Spill Spill Detected (Powder or Solution) Assess Assess Volume & Ventilation Spill->Assess PPE Don PPE (Nitrile Gloves, Goggles, N95) Assess->PPE Contain Contain Spill (Dry Sand/Vermiculite) PPE->Contain Collect Vacuum/Sweep (Explosion-Proof) Contain->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Step-by-step emergency response protocol for imidazopyrazine chemical spills.

References

  • NextSDS. Imidazo[1,2-a]pyrazine — Chemical Substance Information & Toxicity SDS. Available at: [Link]

  • Justrite. How to Manage Chemical Waste Disposal in Academic Labs. Available at: [Link]

  • PubChem - NIH. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. Available at:[Link]

  • US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.